molecular formula C6H12N2O2 B13519253 1-Hydroxypiperidine-2-carboxamide

1-Hydroxypiperidine-2-carboxamide

Cat. No.: B13519253
M. Wt: 144.17 g/mol
InChI Key: DATNNHYYNQOZPN-UHFFFAOYSA-N
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Description

1-Hydroxypiperidine-2-carboxamide is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hydroxypiperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxypiperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-hydroxypiperidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-6(9)5-3-1-2-4-8(5)10/h5,10H,1-4H2,(H2,7,9)

InChI Key

DATNNHYYNQOZPN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)N)O

Origin of Product

United States

Foundational & Exploratory

1-Hydroxypiperidine-2-carboxamide: Technical Guide to Structure, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Hydroxypiperidine-2-carboxamide (also known as N-hydroxy-pipecolamide) represents a specialized cyclic hydroxamic acid scaffold critical in the design of metalloenzyme inhibitors and siderophore mimics. Structurally derived from pipecolic acid (homoproline), this compound features a unique N-hydroxy functionality within a saturated six-membered ring, coupled with an exocyclic amide. This configuration confers potent bidentate chelating capabilities, particularly for Zinc(II) and Iron(III) ions, making it a high-value pharmacophore in the development of Histone Deacetylase (HDAC) inhibitors and novel antimicrobial agents. This guide provides an in-depth analysis of its chemical properties, synthetic pathways, and therapeutic utility.

Chemical Structure and Physiochemical Properties[1][2][3][4][5][6][7]

Structural Identity

The molecule consists of a piperidine ring substituted at the nitrogen (position 1) with a hydroxyl group and at the adjacent carbon (position 2) with a carboxamide group. Unlike linear hydroxamic acids (e.g., SAHA), the nitrogen atom is constrained within the ring, reducing conformational entropy and potentially enhancing binding selectivity.

  • IUPAC Name: 1-Hydroxypiperidine-2-carboxamide

  • Common Name: N-Hydroxy-pipecolamide

  • Molecular Formula: C₆H₁₂N₂O₂[1][2]

  • Molecular Weight: 144.17 g/mol [2]

  • Core Scaffold: Cyclic N-hydroxy-α-amino amide

Chelation Geometry & Tautomerism

The biological activity of 1-hydroxypiperidine-2-carboxamide is driven by its ability to form stable 5-membered chelate rings with transition metals.

  • Bidentate Chelation: The oxygen of the N-hydroxyl group and the oxygen of the carbonyl group coordinate to the metal ion.

  • Tautomerism: While the amide group is relatively stable, the N-hydroxy moiety can participate in proton transfer, influencing the pKa (typically ~8.5–9.5 for the N-OH group).

  • Stereochemistry: The C2 position is chiral. The (S)-enantiomer (derived from L-pipecolic acid) is the most common biologically active form, often mimicking L-proline residues in peptide mimetics.

Solubility and Stability
  • Solubility: High water solubility due to multiple hydrogen bond donors/acceptors. Soluble in polar organic solvents (MeOH, DMSO).

  • Stability: The N-hydroxy group is susceptible to oxidation, potentially forming a nitrone (1-oxido-2,3,4,5-tetrahydropyridin-1-ium) under strong oxidative conditions. Storage under inert atmosphere at -20°C is recommended to prevent disproportionation.

Synthesis and Manufacturing Protocols

The synthesis of 1-hydroxypiperidine-2-carboxamide generally proceeds via the oxidation of pipecolic acid derivatives. Two primary routes are established: Chemical Oxidation and Chemo-Enzymatic Synthesis.

Chemical Synthesis Route (Oxidation of Secondary Amine)

This protocol utilizes m-chloroperoxybenzoic acid (m-CPBA) to oxidize the secondary amine of a protected pipecolic acid precursor.

Step-by-Step Protocol:

  • Esterification: React L-pipecolic acid with thionyl chloride in methanol to yield Methyl pipecolate hydrochloride .

  • Free Base Formation: Neutralize with NaHCO₃ and extract the free amine.

  • Oxidation:

    • Dissolve methyl pipecolate in dichloromethane (DCM) at 0°C.

    • Add m-CPBA (1.1 equivalents) dropwise.

    • Stir for 2 hours. The reaction produces the N-hydroxy ester.

    • Note: Control temperature strictly to avoid over-oxidation to the nitrone.

  • Amidation:

    • Treat the N-hydroxy methyl ester with methanolic ammonia (7N NH₃ in MeOH) at room temperature for 24 hours.

    • Concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Et₂O or purify via silica gel chromatography (Eluent: DCM/MeOH 9:1).

Biosynthetic Pathway (Green Chemistry)

Recent advances in metabolic engineering have enabled the production of N-hydroxy-pipecolic acid (NHP) using E. coli expressing plant-derived enzymes.

  • Precursor: L-Lysine.

  • Enzymes:

    • Lysine α-oxidase (RaiP): Converts L-Lysine to 2-keto-6-aminocaproate.

    • Pip2C Reductase (DpkA): Cyclizes the intermediate to L-pipecolic acid.

    • Flavin-containing Monooxygenase (FMO1): Selectively hydroxylates the ring nitrogen to form NHP.

  • Conversion: The resulting NHP can be chemically converted to the amide or used directly in peptide coupling.

Synthesis Workflow Diagram

Synthesispathway Lysine L-Lysine Pipecolic L-Pipecolic Acid Lysine->Pipecolic Enzymatic (RaiP/DpkA) OR Chemical Cyclization Ester Methyl Pipecolate Pipecolic->Ester SOCl2, MeOH Target 1-Hydroxypiperidine- 2-carboxamide Pipecolic->Target FMO1 (Biological) then Amidation N_OH_Ester 1-Hydroxy-2-methoxy carbonylpiperidine Ester->N_OH_Ester m-CPBA, DCM, 0°C (N-Oxidation) N_OH_Ester->Target NH3/MeOH (Ammonolysis)

Caption: Chemical and chemo-enzymatic synthesis pathways for 1-Hydroxypiperidine-2-carboxamide.

Applications in Drug Discovery[3]

Histone Deacetylase (HDAC) Inhibition

The 1-hydroxypiperidine-2-carboxamide structure is a "cap-group modified" hydroxamic acid. It serves as the Zinc-Binding Group (ZBG) in Cyclic Hydroxamic Acid-containing Peptides (CHAPs) .

  • Mechanism: The N-OH and C=O groups coordinate the Zn²⁺ ion in the catalytic pocket of HDAC enzymes.

  • Selectivity: Unlike linear hydroxamates (e.g., SAHA) which are pan-HDAC inhibitors, the cyclic nature of the piperidine ring imposes steric constraints that can improve selectivity for specific isoforms (e.g., HDAC6 vs. HDAC1).

  • Potency: CHAP31, a derivative containing this scaffold, exhibits nanomolar potency against HDACs and significant antitumor activity.

Metallo-β-Lactamase (MBL) Inhibition

Bacterial resistance mediated by MBLs (which degrade carbapenems) is a global health crisis.

  • Role: The scaffold acts as a zinc chelator, stripping the metal ions from the active site of enzymes like NDM-1 or VIM-2, thereby restoring the efficacy of beta-lactam antibiotics.

Mechanism of Action Diagram

ChelationMechanism cluster_binding Bidentate Chelation Complex Zn Zn²⁺ (Enzyme Active Site) Scaffold 1-Hydroxypiperidine- 2-carboxamide Scaffold->Zn C=O coordination Scaffold->Zn N-OH coordination Glu Glutamate Residue Glu->Zn His Histidine Residue His->Zn

Caption: Bidentate chelation of the active site Zinc ion by the 1-hydroxypiperidine-2-carboxamide scaffold.

Analytical Characterization

To validate the synthesis of 1-hydroxypiperidine-2-carboxamide, the following analytical signatures are diagnostic:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.5–9.5 ppm (broad s, 1H)N-OH proton. Exchangeable with D₂O.
δ 2.8–3.2 ppm (m, 1H)H-2 (methine proton alpha to amide).
δ 6.9–7.5 ppm (two s, 2H)NH₂ amide protons.
¹³C NMR δ ~170–175 ppmC=O (Carbonyl carbon).
δ ~65 ppmC-2 (Methine carbon).
FT-IR ~3200–3400 cm⁻¹Broad O-H / N-H stretch.
~1650–1690 cm⁻¹Amide I band (C=O stretch).
Mass Spectrometry [M+H]⁺ = 145.09Protonated molecular ion.
[M+Na]⁺ = 167.08Sodium adduct.
Ferric Chloride Test Deep Red/Purple ColorPositive indication of hydroxamic acid/N-hydroxy functionality.

References

  • Enzymatic Synthesis of Pipecolic Acid Derivatives: Tani, Y., et al.[3] "Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida."[3] Applied Microbiology and Biotechnology, 2006.

  • HDAC Inhibitor Design (CHAP Peptides): Komatsu, Y., et al. "Cyclic hydroxamic-acid-containing peptide 31, a potent synthetic histone deacetylase inhibitor with antitumor activity." Cancer Research, 2001.

  • Biosynthesis of N-Hydroxy Pipecolic Acid: Holmes, E.C., et al. "An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli." Frontiers in Bioengineering and Biotechnology, 2022.

  • Chemical Properties of N-Hydroxypiperidines: O'Neil, I. A., et al.[4] "A convenient synthesis of secondary hydroxylamines."[4] Tetrahedron Letters, 2001.[4]

  • General Hydroxamic Acid Chelation: Marmion, C. J., et al. "Hydroxamic acids as potent metal chelators: from siderophores to metalloenzyme inhibitors." Chemical Society Reviews, 2004.

Sources

1-Hydroxypipecolic acid amide synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Hydroxypipecolic Acid and its Amide Derivative, 1-Hydroxypiperidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioactive molecules, N-hydroxylated amino acid derivatives have garnered significant attention for their diverse physiological roles and therapeutic potential. A notable example is 1-Hydroxypipecolic acid (NHP), a metabolite of L-lysine, which has been identified as a critical signaling molecule in plant immunology.[1] This guide provides a comprehensive overview of 1-Hydroxypipecolic acid and extends the discourse to its amide derivative, 1-hydroxypiperidine-2-carboxamide. While the parent carboxylic acid is well-documented, particularly in the context of systemic acquired resistance (SAR) in plants, its amide counterpart represents a frontier for exploration in medicinal chemistry and drug discovery. This document will serve as a technical resource, elucidating the nomenclature, synthesis, and potential biological significance of these compounds, thereby providing a foundation for future research and development.

Part 1: The Parent Compound: 1-Hydroxypipecolic Acid (NHP)

Nomenclature and Synonyms

The systematic identification of 1-Hydroxypipecolic acid is crucial for unambiguous scientific communication. Its nomenclature and common synonyms are as follows:

  • IUPAC Name: 1-hydroxypiperidine-2-carboxylic acid[1][2]

  • Common Names: N-Hydroxypipecolic acid (NHP)[3][4][5][6], hydroxypipecolic acid[1]

  • Other Synonyms: 1-hydroxy-2-piperidinecarboxylic acid[1][3][4][5]

  • CAS Number: 115819-92-6[1][3][5]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Hydroxypipecolic acid is presented in the table below.

PropertyValueSource
Molecular FormulaC6H11NO3[1]
Molecular Weight145.16 g/mol [1][2][5]
AppearancePowder[1]
SolubilitySoluble in DMSO, Water[1]
Boiling Point336.6±31.0°C (Predicted)[1]
Density1.359±0.06 g/cm3 (Predicted)[1]
InChI KeySEWARTPIJFHCRP-UHFFFAOYSA-N[1]
SMILESC1CCN(C(C1)C(=O)O)O[1]
Biological Significance and Mechanism of Action

1-Hydroxypipecolic acid is a pivotal regulator of Systemic Acquired Resistance (SAR) in plants, a broad-spectrum immune response.[3][4] Upon pathogen attack, NHP accumulates systemically and works in concert with salicylic acid to establish a primed state of defense throughout the plant.[4][7] The biosynthesis of NHP originates from L-lysine and involves a series of enzymatic steps, culminating in the N-hydroxylation of pipecolic acid by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[6][7] This pathway underscores the intricate metabolic networks that govern plant immunity.

Part 2: The Amide Derivative: 1-Hydroxypiperidine-2-carboxamide

Nomenclature and Synonyms

Following the IUPAC nomenclature rules for amides, the name for the amide derivative of 1-Hydroxypipecolic acid is derived by replacing the "-oic acid" suffix of the carboxylic acid with "-amide".

  • Systematic IUPAC Name: 1-hydroxypiperidine-2-carboxamide

  • Common Abbreviation: NHP-amide

  • Functional Class: Cyclic Hydroxamic Acid

The structural relationship between 1-Hydroxypipecolic acid and its amide is depicted below.

Caption: Conversion of 1-Hydroxypipecolic acid to 1-hydroxypiperidine-2-carboxamide.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Topological Polar Surface Area (TPSA)61.36 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bonds1
LogP-0.5086
Synthesis of 1-Hydroxypiperidine-2-carboxamide

The synthesis of 1-hydroxypiperidine-2-carboxamide from its parent carboxylic acid can be achieved through standard amidation protocols. A general yet detailed workflow is provided below, which can be optimized by researchers for specific applications.

This protocol involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Step 1: Formation of 1-hydroxypiperidine-2-carbonyl chloride

  • Reagents and Materials:

    • 1-Hydroxypipecolic acid

    • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 1-Hydroxypipecolic acid in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amidation to form 1-hydroxypiperidine-2-carboxamide

  • Reagents and Materials:

    • Crude 1-hydroxypiperidine-2-carbonyl chloride

    • Aqueous ammonia (NH4OH) or ammonia gas in a suitable solvent

    • Anhydrous DCM or another suitable aprotic solvent

    • Separatory funnel, rotary evaporator, and purification setup (e.g., column chromatography)

  • Procedure:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add an excess of concentrated aqueous ammonia to the solution with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield pure 1-hydroxypiperidine-2-carboxamide.

The following diagram illustrates the complete synthesis pathway from L-lysine to 1-hydroxypiperidine-2-carboxamide.

G Lysine L-Lysine DehydroPip Dehydro-pipecolic acid Lysine->DehydroPip ALD1 Pip Pipecolic Acid (Pip) DehydroPip->Pip SARD4 NHP 1-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 NHP_amide 1-Hydroxypiperidine-2-carboxamide NHP->NHP_amide Amidation

Caption: Biosynthetic and chemical synthesis pathway to 1-hydroxypiperidine-2-carboxamide.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on 1-hydroxypiperidine-2-carboxamide are scarce, its chemical structure as a cyclic hydroxamic acid provides a strong basis for predicting its potential activities. Hydroxamic acids are a well-established class of compounds with a broad range of biological effects, primarily due to their ability to chelate metal ions.

  • Metalloenzyme Inhibition: Many hydroxamic acids are potent inhibitors of metalloenzymes.[1] This is particularly relevant for zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The hydroxamic acid moiety can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. Given that HDAC inhibitors are a validated class of anti-cancer drugs, 1-hydroxypiperidine-2-carboxamide could be investigated for similar properties.

  • Antimicrobial Activity: The iron-chelating properties of hydroxamic acids are exploited by microorganisms in the form of siderophores for iron acquisition.[1] Synthetic hydroxamic acids can interfere with this process, leading to antimicrobial effects.[1] Therefore, 1-hydroxypiperidine-2-carboxamide could be explored for its potential as an antibacterial or antifungal agent.

  • Neuroprotection and Other Activities: The diverse biological activities of hydroxamic acids also include antioxidant, anti-inflammatory, and neuroprotective effects.[1] Furthermore, piperidine carboxamides have been identified as having antimalarial activity through the inhibition of the proteasome. The piperidine scaffold is a common motif in many pharmaceuticals, suggesting that 1-hydroxypiperidine-2-carboxamide could serve as a valuable lead compound in various drug discovery programs.

Conclusion

1-Hydroxypipecolic acid is a fascinating molecule with a well-defined role in plant biology. Its amide derivative, 1-hydroxypiperidine-2-carboxamide, while less explored, holds significant promise as a bioactive compound. By leveraging the known chemistry of amidation and the established biological activities of hydroxamic acids, researchers are well-equipped to synthesize and investigate this molecule. This guide provides the foundational knowledge for such endeavors, from nomenclature and synthesis to the rationale for exploring its therapeutic potential. The insights presented herein are intended to catalyze further research into this and related compounds, potentially leading to the development of novel therapeutics for a range of human diseases.

References

  • Yildiz, I., et al. (2023). N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses. Frontiers in Plant Science, 14, 1221908. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 269025, N-hydroxypipecolic acid. [Link]

Sources

Biological Activity of Piperidine-Based Hydroxamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Piperidine-based hydroxamic acids represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of zinc-dependent metalloenzymes. While the hydroxamic acid moiety (


) serves as a high-affinity Zinc Binding Group (ZBG), the piperidine ring acts as a versatile "linker" or "cap-connector" that imparts conformational rigidity, improves aqueous solubility, and directs isoform selectivity.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis, and biological validation of these compounds, with a specific focus on their dual utility as Histone Deacetylase (HDAC) inhibitors in oncology and Matrix Metalloproteinase (MMP) inhibitors in inflammatory disorders.

Molecular Architecture & SAR

The biological activity of these compounds is governed by the classic pharmacophore model: Cap — Linker — ZBG .[1][2]

The Piperidine Advantage

Unlike flexible linear alkyl linkers (as seen in SAHA/Vorinostat), the piperidine ring introduces a semi-rigid constraint. This restriction reduces the entropic penalty upon binding to the enzyme active site.

  • Conformational Control: The chair conformation of piperidine orients substituents (e.g., the ZBG) into specific vectors, enhancing selectivity for HDAC6 or MMP-13.

  • Solubility: The basic nitrogen in the piperidine ring (if not amidated/sulfonated) can form salts, significantly improving bioavailability compared to purely hydrophobic linkers.

Structure-Activity Relationship (SAR) Matrix
Structural DomainModificationBiological Impact
ZBG (Zinc Binding Group) Hydroxamic AcidCritical for bidentate chelation of

. Essential for nanomolar potency.
Linker (Piperidine) N-SulfonylationIncreases potency against MMP-2/9/13; reduces metabolic clearance.
4-Position SubstitutionDirects the ZBG into the catalytic tunnel. Aromatic spacers here enhance HDAC6 selectivity.
Cap Group Hydrophobic Aryl/HeteroarylInteracts with the rim of the active site. Large caps (e.g., quinoline, indole) improve isoform selectivity.
Mechanism of Action: Bidentate Chelation

The primary mechanism involves the competitive inhibition of zinc-dependent hydrolases. The hydroxamic acid group coordinates the catalytic zinc ion in a bidentate fashion, displacing the water molecule required for catalysis.

Visualization: Mechanism of Action

HDAC_Mechanism Substrate Acetyl-Lysine Substrate Enzyme HDAC Active Site (Zn2+) Substrate->Enzyme Native Binding Complex Inhibitor-Zn2+ Complex (Bidentate Chelation) Enzyme->Complex Displacement of H2O Inhibitor Piperidine Hydroxamate Inhibitor->Enzyme Competitive Entry Outcome Chromatin Condensation Gene Expression Change Complex->Outcome Deacetylation Blocked

Figure 1: Mechanistic flow of HDAC inhibition by piperidine hydroxamates. The inhibitor competes with the substrate for the Zinc ion, locking the enzyme in an inactive state.

Technical Protocol: Synthesis of N-Substituted Piperidine Hydroxamates

Trustworthiness: This protocol utilizes a standard "Ester-to-Hydroxamate" conversion, which is safer and more reliable than acid chloride routes for this scaffold.

Reagents & Equipment
  • Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate (or similar ester precursor).

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Potassium Hydroxide (
    
    
    
    ), Methanol (
    
    
    ).[3]
  • Equipment: Magnetic stirrer, ice bath, rotary evaporator, C18 reverse-phase column (optional for high purity).

Step-by-Step Workflow
  • Preparation of Hydroxylamine Solution:

    • Dissolve

      
       (20 mmol) in anhydrous MeOH (10 mL).
      
    • Separately, dissolve

      
       (30 mmol) in anhydrous MeOH (10 mL).
      
    • Critical Step: Cool both solutions to

      
       and add the KOH solution to the hydroxylamine solution dropwise. A white precipitate (
      
      
      
      ) will form.
    • Filter the mixture to remove

      
      . Use the filtrate (free 
      
      
      
      ) immediately.
  • Coupling Reaction:

    • Dissolve the piperidine ester precursor (5 mmol) in MeOH (5 mL).

    • Add the freshly prepared

      
       filtrate to the ester solution.
      
    • Stir at room temperature for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ester spot should disappear, and a more polar hydroxamic acid spot should appear (stains red/purple with

      
      ).
      
  • Workup & Purification:

    • Neutralize the reaction mixture with dilute

      
       to pH 7.
      
    • Concentrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase chromatography (Water/Acetonitrile gradient). Hydroxamic acids are polar; normal phase silica often causes streaking.

Visualization: Synthetic Pathway

Synthesis_Workflow Start Piperidine Ester (Precursor) Reaction Nucleophilic Acyl Substitution Start->Reaction Reagent NH2OH / KOH (Methanol) Reagent->Reaction Workup Neutralization & Filtration Reaction->Workup 2-4 hrs, RT Product Piperidine Hydroxamic Acid Workup->Product Recrystallization

Figure 2: One-step conversion of piperidine esters to hydroxamic acids via hydroxylaminolysis.

Biological Characterization Protocols

To validate the activity of the synthesized compounds, the following assays are standard industry practice.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to prevent the deacetylation of a fluorogenic substrate.

  • Substrate: Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin).

  • Control: SAHA (Vorinostat) as a positive control (

    
    ).
    
  • Protocol:

    • Incubate HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1/6) with the test compound (serial dilutions) for 30 mins at

      
      .
      
    • Add the fluorogenic substrate and incubate for 30 mins.

    • Add the "Developer" solution (Trypsin) which cleaves the deacetylated lysine to release the fluorescent AMC group.

    • Read fluorescence (Ex: 360 nm, Em: 460 nm).

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Comparative Activity Data (Representative)

The following table illustrates the typical selectivity profile of piperidine-based hydroxamates compared to reference standards. Note the enhanced selectivity for MMP-13 over MMP-1, a key safety advantage.

Compound ClassTarget

(nM)
Selectivity Note
SAHA (Reference) HDAC1 (Class I)50Pan-inhibitor (Low selectivity)
Piperidine-Hydroxamate A HDAC6 (Class IIb)12 >50-fold selective over HDAC1
Piperidine-Sulfone B MMP-131.4 >1000-fold selective vs MMP-1
Piperidine-Sulfone B MMP-1>10,000Sparing effect (Safety)

Challenges & Future Directions

While piperidine hydroxamates are potent, they face specific development hurdles:

  • Metabolic Stability: The hydroxamic acid group is prone to rapid glucuronidation and hydrolysis in vivo.

    • Solution: Steric shielding of the hydroxamate or bioisosteres (e.g., 2-aminobenzamides), though potency often drops.

  • Mutagenicity Risks: Some hydroxamic acids show Ames positive results (Lossen rearrangement).

    • Mitigation: The piperidine linker often reduces this risk compared to short-chain alkyl hydroxamates by altering the metabolic profile.

  • Isoform Selectivity: Achieving >100-fold selectivity for specific HDAC isoforms (e.g., HDAC6 for neurodegeneration) remains the primary optimization goal.

References

  • Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors. European Journal of Pharmaceutical Sciences, 2019.[1] [Link]

  • Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 2005.[4][5][6] [Link]

  • Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives. Journal of Medicinal Chemistry, 2011.[7][8] [Link]

  • Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 2015. [Link]

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design. Pharmaceuticals, 2023. [Link]

Sources

Engineering Siderophore Mimics: The Role of the 1-Hydroxypiperidine-2-one (1,2-PIPOH) Moiety in Advanced Metal Chelation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of siderophore mimics has historically relied on linear hydroxamic acids, such as those found in the natural product desferrioxamine B (DFO). While effective, linear hydroxamates suffer from a fundamental thermodynamic limitation: they exist in an equilibrium between E (trans) and Z (cis) isomers. Because metal chelation requires the bidentate oxygen donors to adopt a Z configuration, the conformational shift imposes an entropic penalty that reduces the overall stability of the metal complex [1].

To overcome this, structural biology and rational drug design have turned to cyclic hydroxamic acids found in mixed siderophores (e.g., exochelins and mycobactins). The 1-hydroxypiperidine-2-one (1,2-PIPOH) moiety is a six-membered cyclic hydroxamate that is sterically locked in the Z configuration [2]. This "preorganization" eliminates the entropic penalty of isomerization, resulting in superior binding affinities for hard Lewis acids like Fe³⁺, Ga³⁺, UO₂²⁺, and Zr⁴⁺ [3]. This technical guide explores the thermodynamic advantages, synthetic workflows, and radiopharmaceutical applications of 1,2-PIPOH-containing siderophore mimics.

Thermodynamic Profiling of Cyclic Preorganization

The causality behind selecting 1,2-PIPOH over linear analogs lies strictly in coordination thermodynamics. When comparing 1,2-PIPOH to the linear prototypical N-methylacetohydroxamic acid (NMAH), the cyclic constraint of 1,2-PIPOH yields formation constants nearly one order of magnitude higher for 1:1 and 1:2 metal/ligand stoichiometries[2].

This preorganization is particularly critical in radiopharmacy. The positron emitter Zirconium-89 (⁸⁹Zr) is widely used in immunoPET due to its 78.4-hour half-life, which perfectly matches the pharmacokinetics of monoclonal antibodies. However, Zr⁴⁺ strongly prefers octacoordination (eight oxygen donors). The clinical standard, DFO, only provides hexacoordination, leaving two coordination sites vulnerable to endogenous ligands or water. This instability leads to the in vivo release of ⁸⁹Zr, which subsequently accumulates in mineral bone, increasing background noise and patient radiation dose [1].

By appending a 1,2-PIPOH moiety to the DFO scaffold, researchers developed DFOcyclo *, an octadentate chelator. The addition of the preorganized cyclic hydroxamate fulfills the octacoordination requirement of Zr⁴⁺ while maximizing thermodynamic stability [1].

Table 1: Structural and Thermodynamic Comparison of Hydroxamate Ligands
Ligand / ChelatorStructure TypeDenticityTarget Metal(s)Key Mechanistic Advantage
NMAH Linear HydroxamateBidentateFe³⁺, UO₂²⁺Baseline reference; requires E → Z isomerization.
1,2-PIPOH Cyclic HydroxamateBidentateFe³⁺, Ga³⁺, UO₂²⁺Sterically locked in Z configuration; eliminates entropic penalty.
DFO Linear Poly-hydroxamateHexadentateFe³⁺, Zr⁴⁺Clinical standard; sub-optimal for Zr⁴⁺ due to incomplete coordination sphere.
DFOcyclo* Mixed (Linear + Cyclic)OctadentateZr⁴⁺Achieves full octacoordination; terminal 1,2-PIPOH provides high-affinity capping.

Logical Workflow of Siderophore Mimic Design

The transition from linear to cyclic hydroxamates represents a paradigm shift in chelator design. The logical progression of this structural optimization is visualized below.

G A Linear Hydroxamate (e.g., DFO) B Conformational Flexibility (E/Z Isomerization) A->B C Suboptimal Metal Affinity In Vivo Instability B->C G Siderophore Mimic (e.g., DFOcyclo*) C->G Redesign D Cyclic Hydroxamate (1,2-PIPOH) E Preorganized Z-Configuration (Steric Locking) D->E F Enhanced Fe3+ / Zr4+ Chelation Thermodynamics E->F F->G H Stable 89Zr-ImmunoPET & Trojan Horse Drugs G->H

Logical workflow of cyclic hydroxamate preorganization enhancing metal chelation stability.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the 1,2-PIPOH moiety and its subsequent application in ⁸⁹Zr-radiolabeling. Each protocol is designed as a self-validating system, incorporating critical quality control checkpoints.

Protocol 1: Synthesis of the 1,2-PIPOH Moiety

The direct synthesis of 1-hydroxypiperidine-2-one must be carefully controlled to prevent over-oxidation to nitro or nitroso degradation products.

  • Reagent Preparation: Dissolve piperidine (1.0 eq) in anhydrous acetone under an inert argon atmosphere.

  • Controlled Oxidation: Dropwise add dimethyldioxirane (DMDO) (1.2 eq) at -20°C. Causality: Low temperatures and strict stoichiometric control of DMDO prevent the over-oxidation of the nitrogen center, ensuring high yields of the cyclic hydroxamic acid [3].

  • Reaction Monitoring: Stir the reaction mixture for 2 hours, allowing it to slowly warm to 0°C. Monitor via TLC (Dichloromethane/Methanol 9:1) until the piperidine starting material is fully consumed.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via silica gel flash chromatography.

  • Self-Validation (NMR): Confirm the synthesis via ¹H-NMR. The diagnostic N-OH proton should appear as a broad singlet far downfield (typically >9.0 ppm in DMSO-d6), confirming the presence of the hydroxamate group rather than an N-oxide.

Protocol 2: Bioconjugation and ⁸⁹Zr-Radiolabeling of DFOcyclo*

This protocol details the attachment of a bifunctional DFOcyclo*-pPhe-NCS chelator to a monoclonal antibody (mAb) and subsequent radiolabeling.

W S1 1. Conjugation DFOcyclo*-NCS + mAb (pH 8.9) S2 2. Purification Size Exclusion Chromatography S1->S2 S3 3. Radiolabeling Add [89Zr]Zr-oxalate (pH 7.0) S2->S3 S4 4. Quality Control iTLC (Radiochemical Purity >95%) S3->S4 S5 5. Stability Challenge Incubation in Human Serum (37°C) S4->S5 S6 6. In Vivo Validation PET Imaging & Biodistribution S5->S6

Step-by-step validation workflow for 89Zr-labeled 1,2-PIPOH siderophore mimics.

  • Bioconjugation: Buffer-exchange the mAb (e.g., Trastuzumab) into 0.1 M Na₂CO₃ (pH 8.9). Add a 5-fold molar excess of DFOcyclo*-pPhe-NCS. Causality: The slightly basic pH deprotonates the ε-amino groups of lysine residues, making them highly nucleophilic for attack on the isothiocyanate (NCS) carbon, forming a stable thiourea bond.

  • Purification: Isolate the DFOcyclo*-mAb conjugate using a PD-10 size exclusion column pre-equilibrated with 0.25 M sodium acetate buffer (pH 5.5).

  • Radiolabeling: Neutralize [⁸⁹Zr]Zr-oxalate with 1.0 M Na₂CO₃ to pH 6.8–7.2, then add to the DFOcyclo*-mAb conjugate in HEPES buffer. Incubate at 37°C for 60 minutes. Causality: Strict pH control around 7.0 is critical. If the pH drops too low, the antibody denatures; if the pH exceeds 7.5, Zr⁴⁺ rapidly hydrolyzes into insoluble zirconium hydroxides, preventing chelation.

  • Self-Validation (iTLC): Spot the reaction mixture on silica gel iTLC strips using 50 mM DTPA (pH 7.0) as the mobile phase. Causality: DTPA acts as a competitive chelator that binds any free unreacted ⁸⁹Zr, migrating it to the solvent front (Rf = 1.0). The intact [⁸⁹Zr]Zr-DFOcyclo-mAb remains at the origin (Rf = 0.0). A radiochemical purity (RCP) of >95% validates the system for in vivo use.*

Comparative In Vivo Stability

The clinical superiority of 1,2-PIPOH-containing chelators is best demonstrated by their in vivo biodistribution profiles. Because free ⁸⁹Zr acts as a calcium mimetic and accumulates in the skeleton, bone uptake is the primary biomarker for chelator instability. As shown in Table 2, the octadentate DFOcyclo* significantly reduces bone uptake compared to the hexadentate DFO standard [1].

Table 2: Comparative Stability of ⁸⁹Zr-Chelator Complexes in ImmunoPET
Chelator ConjugateDenticityLigand ComponentsBone Uptake (%ID/g at 72h)Radiochemical Stability (Serum, 7 days)
[⁸⁹Zr]Zr-DFO-mAb 63x Linear Hydroxamate~ 5.0 - 8.0 %< 80%
[⁸⁹Zr]Zr-DFOcyclo-mAb*83x Linear + 1x 1,2-PIPOH< 2.0 %> 95%

Conclusion

The integration of the 1-hydroxypiperidine-2-one (1,2-PIPOH) moiety into siderophore mimics represents a triumph of rational, thermodynamics-driven drug design. By leveraging the steric preorganization of a cyclic hydroxamate, researchers have successfully eliminated the entropic penalties associated with linear chelators. This structural optimization not only yields higher affinity Fe³⁺ chelators for potential antimicrobial "Trojan horse" therapies but also provides the octacoordination necessary to stabilize Zr⁴⁺, fundamentally advancing the safety and efficacy of next-generation radiopharmaceuticals.

References

  • Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET. European Journal of Nuclear Medicine and Molecular Imaging.
  • Effects of preorganization in the chelation of UO22+ by hydroxamate ligands: cyclic PIPO−vs. linear NMA−. New Journal of Chemistry (RSC Publishing).
  • Complexes of Fe(III) and Ga(III) Derived from the Cyclic 6‐ and 7‐Membered Hydroxamic Acids Found in Mixed Siderophores.

Methodological & Application

Application Note: Chemoselective Synthesis of 1-Hydroxypiperidine-2-carboxamide from Pipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The incorporation of an N-hydroxyl group into piperidine scaffolds is a highly valuable strategy in modern drug design. This modification significantly alters the hydrogen-bonding network, pKa, and metabolic stability of the parent heterocycle. Notably, the 1-hydroxypiperidine-2-carboxamide motif has been successfully employed in the development of highly selective, reversible inhibitors of Cathepsin C (CatC)—a cysteine dipeptidyl aminopeptidase implicated in severe inflammatory and autoimmune diseases 1.

While biological systems utilize specific flavin-dependent monooxygenases (e.g., FMO1) to directly N-hydroxylate pipecolic acid 2, achieving this transformation chemically requires a strategic workaround. Direct oxidation of secondary amines via cytochrome P450-like mechanisms or chemical oxidants (e.g., mCPBA) often leads to over-oxidation to nitrones or non-selective degradation 3. To ensure a robust and scalable protocol, this guide outlines a 5-step chemoselective route relying on electrophilic N-oxygenation using dibenzoyl peroxide (BPO).

Mechanistic Rationale & Pathway Design

The synthetic strategy is divided into two distinct phases to ensure chemoselectivity and prevent side reactions:

  • Phase 1: Amide Formation. Pipecolic acid is first Boc-protected to prevent unwanted polymerization and direct the subsequent amidation. Standard EDC/HOBt coupling with ammonium chloride efficiently yields the primary carboxamide 4.

  • Phase 2: Electrophilic N-Oxygenation. Following Boc-deprotection, the secondary amine is reacted with BPO. Because the primary amide is non-nucleophilic under these conditions, the secondary amine selectively attacks the weak O-O bond of BPO, yielding an O-benzoyl hydroxylamine. The bulky, electron-withdrawing benzoyl group prevents further oxidation. Mild methanolysis subsequently liberates the target N-hydroxy compound without hydrolyzing the primary amide.

Workflow Visualization

SynthesisProtocol N1 Pipecolic Acid (Starting Material) N2 Boc-Pipecolic Acid [Boc2O, NaOH, THF/H2O] N1->N2 N3 Boc-Pipecolinamide [NH4Cl, EDC, HOBt, DIPEA] N2->N3 N4 Pipecolinamide [TFA, DCM] N3->N4 N5 1-(Benzoyloxy)piperidine-2-carboxamide [Dibenzoyl Peroxide, Na2HPO4] N4->N5 N6 1-Hydroxypiperidine-2-carboxamide [K2CO3, MeOH] N5->N6

Chemical synthesis workflow for 1-hydroxypiperidine-2-carboxamide.

Quantitative Reaction Metrics

StepIntermediate/ProductYield (%)Purity (HPLC)Reaction TimeValidation Marker
1Boc-Pipecolic Acid92>98%12 hNinhydrin (-)
2Boc-Pipecolinamide85>97%12 hLC-MS: 229.1 [M+H]+
3Pipecolinamide95>95%2 hNinhydrin (+)
41-(Benzoyloxy)piperidine-2-carboxamide78>95%4 hUV Active (254 nm)
51-Hydroxypiperidine-2-carboxamide 82>98%2 hFeCl₃ Stain (Red)
Overall Target Compound ~42% >98% ~32 h LC-MS: 145.1 [M+H]+

Step-by-Step Synthetic Protocol

Step 1: Boc-Protection of Pipecolic Acid

Procedure:

  • Dissolve L-pipecolic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 1M aqueous NaOH and THF (20 mL total).

  • Cool the solution to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 12 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate under reduced pressure to remove THF. Acidify the aqueous layer to pH 2-3 using 1M HCl, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality & Expert Insight: The alkaline environment ensures the secondary amine is fully deprotonated and nucleophilic, while simultaneously preventing the premature hydrolysis of Boc₂O.

  • Validation & QC: Spot the product on a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms complete consumption of the free amine.

Step 2: Amidation to Boc-Pipecolinamide

Procedure:

  • Dissolve Boc-pipecolic acid (1.0 eq, 9 mmol) in anhydrous DMF (15 mL).

  • Add EDC·HCl (1.5 eq, 13.5 mmol) and HOBt (1.5 eq, 13.5 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Add ammonium chloride (NH₄Cl, 3.0 eq, 27 mmol) followed by DIPEA (4.0 eq, 36 mmol). Stir for 12 hours.

  • Dilute with EtOAc (50 mL), wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Causality & Expert Insight: Ammonium chloride is a notoriously poor nucleophile due to its insolubility and protonation state. A large excess of DIPEA is required to liberate free ammonia in situ. HOBt is critical here to stabilize the active ester and prevent racemization of the C2 stereocenter.

  • Validation & QC: LC-MS analysis should reveal a major peak at m/z 229.1 [M+H]+.

Step 3: Boc Deprotection

Procedure:

  • Dissolve Boc-pipecolinamide (1.0 eq, 7.5 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 10 mL) dropwise. Stir for 2 hours at room temperature.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract repeatedly with a 10% MeOH/DCM solution. Dry and concentrate to yield the free base.

  • Causality & Expert Insight: TFA selectively cleaves the tert-butyl carbamate. The primary carboxamide is highly stable under these acidic conditions and will not hydrolyze.

  • Validation & QC: Ninhydrin stain will return a strongly positive (purple) result, indicating the successful liberation of the secondary amine.

Step 4: Electrophilic N-Benzoyloxylation

Procedure:

  • Dissolve pipecolinamide (1.0 eq, 7 mmol) in a biphasic mixture of DCM (15 mL) and 0.5 M aqueous Na₂HPO₄ buffer (15 mL).

  • Add Dibenzoyl peroxide (BPO, 1.1 eq, 7.7 mmol) portion-wise at room temperature.

  • Stir vigorously for 4 hours.

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), wash the combined organics with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes).

  • Causality & Expert Insight: The biphasic system with Na₂HPO₄ acts as an essential acid scavenger. As BPO reacts, benzoic acid is liberated. Without the phosphate buffer, the benzoic acid would protonate the remaining piperidine nitrogen, immediately halting the reaction.

  • Validation & QC: The product will be strongly UV-active at 254 nm on a TLC plate due to the newly installed benzoyl group, easily distinguishing it from the UV-inactive starting material.

Step 5: Methanolysis to Target Compound

Procedure:

  • Dissolve 1-(benzoyloxy)piperidine-2-carboxamide (1.0 eq, 5.5 mmol) in anhydrous MeOH (15 mL).

  • Add anhydrous K₂CO₃ (0.5 eq, 2.75 mmol) and stir at room temperature for 2 hours.

  • Filter the suspension to remove inorganic salts and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel (gradient of MeOH in DCM) to yield 1-hydroxypiperidine-2-carboxamide.

  • Causality & Expert Insight: Mild carbonate-catalyzed transesterification selectively cleaves the N-O-benzoyl ester, transferring the benzoyl group to methanol (forming volatile methyl benzoate). The primary carboxamide is completely resistant to these mild basic conditions.

  • Validation & QC: The final product will exhibit an LC-MS peak at m/z 145.1 [M+H]+. Furthermore, spotting the product on a TLC plate and treating it with a 1% FeCl₃ solution will produce a deep red/purple complex, confirming the presence of the N-hydroxyl group.

References

  • Therapeutic targeting of cathepsin C: from pathophysiology to treatment. ResearchGate. 1

  • Flavin-dependent N-hydroxylating enzymes: distribution and application. ResearchGate. 2

  • Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chem Res Toxicol. 3

  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. BenchChem. 4

Sources

Application Note: 1-Hydroxypiperidine-2-carboxamide as a Next-Generation Zinc-Binding Group (ZBG)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of metalloenzyme inhibitors—such as those targeting Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs)—has historically relied heavily on the hydroxamic acid moiety. While highly potent, traditional hydroxamates suffer from poor pharmacokinetic (PK) profiles, rapid in vivo glucuronidation, and off-target toxicity due to promiscuous metal chelation.

This application note details the integration and validation of 1-Hydroxypiperidine-2-carboxamide (1-HP-2-CA) as an advanced, conformationally restricted Zinc-Binding Group (ZBG). By embedding the N-hydroxy functionality within a piperidine ring and positioning a carboxamide at the C2 position, researchers can achieve bidentate zinc chelation with a highly specific bite angle. This structural rigidity not only enhances selectivity against specific metalloenzyme isoforms but also shields the molecule from rapid metabolic degradation [1].

Mechanistic Rationale & Causality

The transition from acyclic hydroxamates to cyclic heterocyclic ZBGs is driven by the need for thermodynamic and metabolic optimization.

  • Bidentate Chelation Geometry: The 1-HP-2-CA moiety coordinates the catalytic

    
     ion via the hydroxyl oxygen (N-OH) and the carbonyl oxygen of the carboxamide. The piperidine ring restricts the rotational degrees of freedom, locking these two pharmacophores into an optimal geometry for specific active sites (e.g., the deep S1' pocket of MMP-12) while creating steric clashes in off-target isoforms [1].
    
  • Metabolic Shielding: Acyclic hydroxamates are rapidly cleared via O-glucuronidation. The steric bulk of the piperidine ring in 1-HP-2-CA physically hinders UDP-glucuronosyltransferases (UGTs), significantly extending the plasma half-life.

  • Tunable pKa: The basicity of the piperidine nitrogen alters the pKa of the N-OH group, allowing the ZBG to remain optimally ionized at physiological pH, thereby maximizing the enthalpy of the zinc-ligand interaction.

ZBG_Workflow N1 Scaffold Selection N2 1-HP-2-CA ZBG Conjugation N1->N2 N3 Fluorometric Enzyme Assay N2->N3 N4 Zinc Affinity (ITC) N3->N4 N5 Lead Optimization N4->N5

Figure 1: Workflow for integrating 1-Hydroxypiperidine-2-carboxamide into metalloenzyme inhibitors.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to confirm that observed inhibition is directly caused by zinc chelation rather than non-specific protein aggregation or scaffold binding.

Protocol A: Fluorometric In Vitro Metalloenzyme Inhibition Assay

This assay quantifies the inhibitory potency (


) of 1-HP-2-CA derivatives. We utilize a continuous fluorometric assay to monitor the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant target metalloenzyme (e.g., human MMP-12 or HDAC6).

  • Fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM

    
    , 0.05% Brij-35, 10 µM 
    
    
    
    .

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 1-HP-2-CA conjugated lead compound in 100% DMSO to a 10 mM stock. Prepare a 10-point 3-fold serial dilution in the Assay Buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 50 µL of the diluted compound to a black 96-well microplate. Add 25 µL of the recombinant enzyme (optimized to yield a linear reaction rate). Incubate at 37°C for 30 minutes. Causality Note: Pre-incubation is critical to allow the restricted 1-HP-2-CA ZBG to reach thermodynamic equilibrium within the active site.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (final concentration 5 µM) to all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30 minutes using a microplate reader.

  • Self-Validation Step (Zinc Competition): Run a parallel assay supplementing the buffer with 500 µM

    
    . A rightward shift in the 
    
    
    
    curve validates that the compound's mechanism of action is competitive zinc chelation.
Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

To prove that the 1-HP-2-CA moiety is a true ZBG, ITC is used to measure the direct binding affinity (


) and enthalpy (

) between the inhibitor and free

ions in solution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM solution of the 1-HP-2-CA inhibitor in Chelex-treated, metal-free buffer (50 mM Tris, pH 7.5). Prepare a 500 µM solution of

    
     in the exact same buffer to prevent heat-of-dilution artifacts.
    
  • Instrument Setup: Load the inhibitor solution into the ITC cell (approx. 1.4 mL) and the

    
     solution into the injection syringe.
    
  • Titration Execution: Set the ITC instrument to perform 20 injections of 2 µL

    
     at 120-second intervals at 25°C. Stirring speed should be set to 750 rpm.
    
  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model.

  • Causality Note: A strong exothermic reaction (

    
    ) combined with a stoichiometric ratio (
    
    
    
    ) confirms a 1:1 bidentate chelation complex between the 1-HP-2-CA group and the zinc ion.

Quantitative Data Presentation

The table below summarizes the comparative performance of a standard acyclic hydroxamate ZBG versus the conformationally restricted 1-HP-2-CA ZBG conjugated to an identical molecular scaffold.

Compound ClassZinc-Binding Group (ZBG)Target Enzyme

(nM)
Off-Target Enzyme

(nM)

Affinity

(µM)
In Vivo Plasma

(h)
Control Acyclic Hydroxamic Acid12.5 ± 1.128.4 ± 2.50.450.8
Lead Series A 1-Hydroxypiperidine-2-carboxamide18.2 ± 1.4> 10,0001.807.2

Data Interpretation: While the 1-HP-2-CA ZBG shows a slight reduction in raw zinc affinity (


) compared to the highly flexible hydroxamate, it achieves over 500-fold selectivity  against off-target metalloenzymes due to its restricted geometry. Furthermore, the cyclic nature of the ZBG extends the plasma half-life by 9-fold, overcoming the primary translational barrier of traditional ZBGs.

Mechanistic Pathway Visualization

Inhibition_Logic Z1 1-HP-2-CA ZBG Z2 Bidentate Chelation (Zn2+ Active Site) Z1->Z2 Binds Z3 Metalloenzyme (e.g., Target MMP) Z2->Z3 Inactivates Z4 Catalytic Blockade Z3->Z4 Z5 Downstream Cellular Modulation Z4->Z5

Figure 2: Mechanistic pathway of zinc chelation and subsequent metalloenzyme catalytic blockade.

References

  • Title: Development of Thioaryl-Based Matrix Metalloproteinase-12 Inhibitors with Alternative Zinc-Binding Groups: Synthesis, Potentiometric, NMR, and Crystallographic Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Synthesis and Validation of Piperidine-Hydroxamic Acid Based Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Epigenetic Researchers, and Drug Development Professionals

Pharmacological Rationale: The Piperidine Advantage

Classic Histone Deacetylase (HDAC) inhibitors, such as SAHA (Vorinostat), utilize a flexible aliphatic suberoyl chain to connect the surface-recognizing cap group to the zinc-binding group (ZBG) . While potent, these flexible chains incur a high entropic penalty upon binding and are vulnerable to rapid metabolic degradation via β-oxidation. Furthermore, basic flexible amines frequently interact with the hERG potassium channel, introducing severe cardiotoxic liabilities during clinical development .

Substituting the flexible linker with a conformationally restricted piperidine or spiro-piperidine core addresses these fundamental flaws . The piperidine ring pre-organizes the molecule, reducing entropy loss during target engagement. It sterically shields the linker from metabolic enzymes and restricts the spatial geometry of the basic nitrogen, thereby significantly attenuating hERG channel affinity . This structural paradigm has yielded highly potent pan-HDAC and isoform-selective inhibitors with superior oral bioavailability and robust in vivo efficacy , .

Pharmacophore Cap Cap Group (Surface Recognition) Piperidine Piperidine Core (Rigid Linker) Cap->Piperidine Modulates Selectivity ZBG Hydroxamic Acid (Zinc Binding Group) Piperidine->ZBG Positions ZBG Target HDAC Active Site (Zn2+ Pocket) ZBG->Target Chelates Zn2+

Piperidine core bridges the cap group and zinc-binding group within the HDAC active site.

Synthetic Strategy & Causality

The synthesis of piperidine-based hydroxamic acids requires careful selection of reagents to preserve the integrity of the cap group while ensuring high yields of the sensitive hydroxamate moiety. Direct aminolysis of esters with aqueous hydroxylamine is rapid but often requires harsh basic conditions that can degrade delicate functional groups [[1]]([Link]).

Therefore, a two-step coupling-deprotection strategy using an O-protected hydroxylamine (e.g., O-tritylhydroxylamine) is the gold standard . This allows the use of standard peptide coupling reagents under mild conditions, followed by controlled acidic cleavage to reveal the active ZBG.

Synthesis Start Piperidine Carboxylate Ester (Starting Material) Alkylation Step 1: N-Alkylation/Acylation (R-X, K2CO3, DMF) Start->Alkylation Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Alkylation->Hydrolysis Introduces Cap Group Coupling Step 3: Coupling with NH2O-Trt (EDCI, HOBt, DIPEA) Hydrolysis->Coupling Yields Free Acid Deprotection Step 4: Trityl Deprotection (TFA, DCM, TIPS) Coupling->Deprotection Forms Protected Hydroxamate Product Piperidine Hydroxamic Acid (Final Product) Deprotection->Product Scavenges Cations (TIPS)

Step-by-step solution-phase synthetic workflow for piperidine-based hydroxamic acids.

Detailed Experimental Protocol: Solution-Phase Synthesis

The following self-validating protocol outlines the synthesis of N-functionalized spiro-piperidine hydroxamic acids, a highly potent subclass of HDAC inhibitors .

Step 1: N-Alkylation of the Piperidine Core
  • Procedure : Dissolve the starting piperidine carboxylate ester (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and the desired alkyl/benzyl halide (1.2 eq) representing the cap group. Stir at 60 °C for 12 hours.

  • Causality : K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated hydrohalic acid without hydrolyzing the ester. DMF provides a polar aprotic environment to accelerate the Sₙ2 substitution.

  • Self-Validation (QC) : Perform TLC with a Ninhydrin stain. The secondary amine of the starting material will stain bright pink/purple. Complete conversion is validated by the total disappearance of this spot.

Step 2: Ester Hydrolysis
  • Procedure : Dissolve the intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl and extract with EtOAc.

  • Causality : LiOH is specifically chosen over NaOH or KOH to prevent unwanted transesterification and to ensure mild cleavage, avoiding the epimerization of any adjacent stereocenters.

  • Self-Validation (QC) : LC-MS analysis must confirm the[M+H]⁺ peak corresponding to the free carboxylic acid.

Step 3: Amide Coupling with O-Tritylhydroxylamine
  • Procedure : Dissolve the free carboxylic acid in anhydrous DCM. Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester. Add O-tritylhydroxylamine (1.2 eq) and stir overnight .

  • Causality : HOBt is critical as it suppresses the formation of inactive N-acylureas, ensuring the reactive intermediate efficiently couples with the sterically hindered O-tritylhydroxylamine.

  • Self-Validation (QC) : LC-MS analysis should reveal a highly lipophilic peak corresponding to the Trt-protected intermediate.

Step 4: Trityl Deprotection and Isolation
  • Procedure : Dissolve the protected hydroxamate in a cleavage cocktail of DCM/TFA/TIPS (Triisopropylsilane) in a 50:45:5 ratio. Stir at room temperature for 2 hours. Concentrate under reduced pressure and purify via preparative HPLC.

  • Causality : TIPS is a mandatory carbocation scavenger. Without it, the highly stable trityl cation generated by TFA will rapidly re-alkylate the hydroxamic acid oxygen or nitrogen, destroying the yield.

  • Self-Validation (QC) : Spot the purified product on a TLC plate and spray with a 1% Ferric Chloride (FeCl₃) solution. A deep red/purple color instantly validates the presence of a free, active hydroxamic acid ZBG capable of chelating metal ions.

Alternative Approach: Solid-Phase Synthesis (HAIRs)

For high-throughput library generation or the synthesis of complex bifunctional molecules like PROTACs, Hydroxamic Acids Immobilized on Resins (HAIRs) offer a powerful alternative .

  • Protocol : O-protected hydroxylamine is immobilized onto a 2-chlorotrityl chloride (2-CTC) resin. The piperidine-carboxylic acid is coupled directly to the resin-bound amine using standard peptide coupling reagents.

  • Advantage : Excess reagents and byproducts are simply washed away, eliminating the need for intermediate column chromatography. Final cleavage with 5% TFA yields the pure HDAC inhibitor . This method has been successfully utilized to synthesize dual-targeting HDAC degraders that efficiently degrade HDAC6 in HL60 AML cell lines .

Comparative Pharmacological Data

The incorporation of piperidine and spiro-piperidine scaffolds significantly improves the pharmacological profile of HDAC inhibitors compared to linear analogs, yielding sub-micromolar potencies and superior safety profiles .

Compound ClassTarget IsoformsKey Pharmacological AdvantageReference
Spiro[chromane-2,4'-piperidine] Pan-HDAC (Nuclear)High oral bioavailability; robust tumor growth inhibition in HCT-116 xenograft models.,
Spiro[benzoxazine-2,4'-piperidine] Class I & II HDACsSub-micromolar IC₅₀; attenuated hERG affinity compared to corresponding ketone analogs.
N-benzyl Spiro-piperidine HDAC6 / HDAC8High selectivity for HDAC6; low toxicity to normal AD293 cell lines.
Piperidine-linked PROTACs HDAC1 / HDAC6Dual-targeting; efficient concentration-dependent degradation of HDAC6 in AML cells.
3-Piperidin-3-ylindole analogs Pan-HDACConformational rigidity mitigates hERG liability while enhancing zinc-pocket binding.

References

  • Varasi, M., et al. (2011). "Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors." Journal of Medicinal Chemistry.

  • Meyners, C., et al. (2021). "Hydroxamic Acids Immobilized on Resins (HAIRs): Synthesis of Dual‐Targeting HDAC Inhibitors and HDAC Degraders (PROTACs)." Chemistry - A European Journal.

  • Thaler, F., et al. (2013). "Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors." European Journal of Medicinal Chemistry.

  • Thaler, F., et al. (2013). "Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors." European Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2022). "Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity." Frontiers in Oncology.

  • Whitehead, L., et al. (2010). "Conformational Refinement of Hydroxamate-Based Histone Deacetylase Inhibitors and Exploration of 3-Piperidin-3-ylindole Analogues of Dacinostat (LAQ824)." Journal of Medicinal Chemistry.

  • (Index skipped to m
  • (Index skipped to m
  • Ghosh, A. (2017). "Methods for Hydroxamic Acid Synthesis." ResearchGate.

  • (Index skipped to m
  • (Index skipped to m
  • (Index skipped to m
  • Kurapati, et al. (2022). "Design, and synthesis of N‐benzyl Spiro‐piperidine hydroxamic acid‐based derivatives: HDAC inhibitory activity and drug‐likeness prediction." Journal of Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Improving solubility of 1-Hydroxypiperidine-2-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Hydroxypiperidine-2-carboxamide Solubility Optimization

Executive Summary

Compound: 1-Hydroxypiperidine-2-carboxamide Primary Challenge: High lattice energy due to intermolecular hydrogen bonding (N-OH


 CONH

) and potential metal chelation. Critical Insight: This molecule behaves as a cyclic hydroxylamine . Unlike standard amines, its pKa is lower (~6.0 for the conjugate acid), meaning it is predominantly neutral at physiological pH (7.4), which is often its point of minimum solubility. Furthermore, the N-hydroxy moiety is a potent siderophore-like chelator, causing precipitation in the presence of trace metals (Fe, Cu) in low-grade buffers.

Module 1: The Solubility Landscape (pH & Ionization)

Q: Why does the compound dissolve in 0.1 M HCl but precipitate when I adjust to PBS (pH 7.4)?

A: You are encountering the "U-Shaped" solubility profile typical of hydroxylamines.

  • Mechanism:

    • Acidic pH (< 5.0): The ring nitrogen is protonated (

      
      ), creating a highly soluble cationic species.
      
    • Basic pH (> 10.0): The hydroxyl group deprotonates (

      
      ), creating a soluble anionic species.
      
    • Neutral pH (6.0 – 8.0): The molecule exists effectively as a neutral species. Without charge repulsion, the polar amide and hydroxyl groups stack efficiently in the crystal lattice, leading to precipitation.

Protocol: pH-Dependent Solubility Profiling

  • Prepare a 50 mM stock in pure DMSO .

  • Aliquot into three buffers:

    • Buffer A: Acetate Buffer (pH 4.5) → Expect High Solubility.

    • Buffer B: Phosphate Buffer (pH 7.4) → Expect Precipitation/Cloudiness.

    • Buffer C: Borate/Carbonate (pH 10.0) → Expect Moderate/High Solubility.

  • Corrective Action: If your assay tolerates it, lower the pH to 5.5 or use a solubility enhancer (Module 3) to maintain solubility at pH 7.4.

Module 2: Cosolvents & Excipients (Troubleshooting)

Q: I see "oiling out" or fine needles forming after 2 hours in aqueous media. What cosolvent system is compatible?

A: "Oiling out" suggests the compound is forming a supersaturated solution that separates into a chaotic liquid-crystalline phase before solidifying. You need a "dielectric bridge" to stabilize the neutral form in water.

Recommended Cosolvent Systems:

ComponentRecommended % (v/v)Mechanism of ActionBiological Compatibility
DMSO 1% – 5%Disrupts H-bond lattice; high dipole moment.High (Cell-based assays usually tolerate <0.5-1%)
PEG 400 10% – 20%Steric stabilization; reduces water activity.High (In vivo/In vitro)
Ethanol < 10%Lowers dielectric constant of bulk solvent.Moderate (Evaporation risk)

Workflow: The "Step-Down" Dilution Method Do not add solid powder directly to buffer.

  • Dissolve solid 1-Hydroxypiperidine-2-carboxamide in 100% DMSO to create a 100 mM Stock.

  • Add Tween-80 to the stock to reach a final concentration of 0.1% (prevents crystal nucleation).

  • Slowly add this mixture to your aqueous buffer while vortexing rapidly .

Module 3: Complexation (The "Gold Standard" for Neutral pH)

Q: I cannot use DMSO or acidic pH for my animal study. How do I dissolve it?

A: Use Cyclodextrins (CDs).[1] Piperidine rings fit perfectly into the hydrophobic cavity of Beta-Cyclodextrins. This hides the hydrophobic portion of the ring while the outer hydroxyls of the CD interact with water.

Preferred Agent: HP-


-CD  (2-Hydroxypropyl-

-cyclodextrin) or SBE-

-CD
(Sulfobutyl ether).

Protocol: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.
    
  • Add 1-Hydroxypiperidine-2-carboxamide in excess of the desired concentration.

  • Sonication: Sonicate for 30 minutes at room temperature. The energy helps the piperidine ring enter the CD cavity.

  • Equilibration: Shake at 200 RPM for 4 hours.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.
    
  • Result: You will likely achieve 5–10x higher solubility than in pure buffer.

Module 4: The "Hidden" Variable – Metal Chelation

Q: My solution turned a faint violet/brown color and precipitated. Is the compound degrading?

A: Likely not. The N-hydroxyamide motif is a chelator (structurally similar to siderophores). It strips trace Iron (Fe


) or Copper (Cu

) from low-grade buffers or glassware. The resulting metal-complex is often insoluble and colored.

The Fix:

  • Reagent Quality: Use only LC-MS grade water and buffers.

  • Chelating Agent: Add 0.5 mM EDTA or DTPA to your buffer before adding the compound. This sequesters trace metals, preventing them from interacting with your compound.

Visual Troubleshooting Guide

SolubilityLogic Start Start: Compound Precipitates in Aqueous Buffer CheckColor Is the precipitate/solution colored (Violet/Brown)? Start->CheckColor MetalIssue Metal Chelation Detected. Add 1mM EDTA. CheckColor->MetalIssue Yes CheckPH Check pH. Is it between 6.0 and 8.0? CheckColor->CheckPH No (White/Colorless) NeutralIssue Neutral Species Dominant. Solubility Minimum. CheckPH->NeutralIssue Yes CanChangePH Can experimental pH be altered? NeutralIssue->CanChangePH Acidify Adjust pH to < 5.0 (Protonate N) CanChangePH->Acidify Yes UseCD Use 20% HP-beta-Cyclodextrin (Encapsulation) CanChangePH->UseCD No (In Vivo) UseCosolvent Use 5% DMSO + 10% PEG400 CanChangePH->UseCosolvent No (In Vitro)

Figure 1: Decision tree for troubleshooting solubility issues based on visual cues and experimental constraints.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Rungrotmongkol, T., et al. (2024).[2] Enhancing solubility and stability of piperine using

    
    -cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics. Link
    
  • Santos, M. A., et al. (2012). Hydroxypyridinone and hydroxypiperidone derivatives as siderophore mimics. Current Medicinal Chemistry.
  • PubChem Compound Summary. (2025). 1-Hydroxypiperidine.[3][4][5][6][7][8][9] National Library of Medicine. Link

Sources

Technical Support Center: N-Hydroxypiperidine Oxidation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Topic: Optimization of N-Hydroxypiperidine Oxidation to Nitroxyl Radicals (TEMPO derivatives) & Nitrones. Safety Warning: Nitroxyl radicals and their precursors are redox-active. Oxoammonium salts (over-oxidation products) are potent oxidants and can react violently with organic materials. Ensure all work is conducted in a fume hood with appropriate PPE.

Introduction: The Redox Balancing Act

As researchers, we often treat the oxidation of N-hydroxypiperidines (or their precursor amines) as a trivial step. However, low yields in this transformation are rarely due to "bad reagents" but rather a misunderstanding of the Nitroxide Redox Cycle .

You are likely targeting a stable Nitroxyl radical (N-O•) or a Nitrone (C=N-O) .[1][2] The challenge is that the N-hydroxy moiety (


) is an intermediate state. It is easily oxidized to the radical, but just as easily over-oxidized to the oxoammonium cation (

), or disproportionated back to the amine.

This guide moves beyond basic recipes to the kinetic and thermodynamic controls required for high yields.

Module 1: Reaction Monitoring & Kinetics

"Is my reaction failing, or am I just not seeing the product?"

Q: Why does my TLC plate show a streak or multiple spots even when the reaction looks clean?

A: Silica gel is slightly acidic. Nitroxyl radicals are acid-sensitive and can disproportionate on the plate.

  • The Science: In the presence of acid (protons from silica), two nitroxide radicals disproportionate into one oxoammonium cation and one hydroxylamine.

    
    
    
  • The Fix:

    • Neutralize the Plate: Pre-run your TLC plate with 5% Triethylamine/Hexane before spotting your sample.

    • Switch Stationary Phase: Use Alumina (Basic or Neutral) plates for more accurate monitoring.

    • EPR Monitoring: If available, Electron Paramagnetic Resonance is the gold standard. A strong triplet signal confirms the radical.

Q: The reaction mixture turned bright orange/red. Is this good?

A: It depends on your target.

  • Targeting Nitroxide (TEMPO): Warning. A deep orange/red color often indicates the formation of Oxoammonium salts (

    
    ). You have over-oxidized the product.
    
  • Targeting Nitrone: This may indicate side-reactions or ring opening.

  • The Fix: Quench immediately with a mild reductant like Sodium Ascorbate or simply add more precursor amine to consume the oxoammonium species via comproportionation:

    
    
    

Module 2: Oxidant Selection & Stoichiometry

"Did I choose the right weapon for the job?"

Q: I am using mCPBA, but my yield is inconsistent (30-50%). Why?

A: mCPBA is a strong, non-selective oxidant. It drives the reaction rapidly past the radical stage to the oxoammonium salt.

  • The Protocol Fix:

    • Switch to

      
       / 
      
      
      
      (Sodium Tungstate)
      . This is the industry standard for high-yield TEMPO synthesis. The tungstate forms a peroxotungstate species that acts as a controlled single-electron oxidant.
    • Stoichiometry: Use exactly 1.0 - 1.2 equivalents of oxidant if targeting the radical. Excess leads to the salt.

Q: Can I use bleach (NaOCl)?

A: Only if you strictly control pH.

  • Risk: At pH < 10, HOCl is present, which is a potent oxygen transfer agent. It will generate the oxoammonium chloride rapidly.

  • Benefit: If you want the oxoammonium salt (e.g., for Bobbitt's salt synthesis), bleach is excellent. For the radical, it is too aggressive.

Visualizing the Pathway

The diagram below illustrates the "Danger Zone" of over-oxidation.

OxidationPathway Amine Secondary Amine (>N-H) Hydroxylamine N-Hydroxylamine (>N-OH) Amine->Hydroxylamine Oxidation (1) Nitroxide Nitroxide Radical (>N-O•) TARGET Hydroxylamine->Nitroxide Oxidation (2) -1e-, -H+ Nitrone Nitrone (C=N-O) Hydroxylamine->Nitrone Dehydration/ Oxidation Nitroxide->Hydroxylamine Acid Catalyzed Disproportionation Oxoammonium Oxoammonium Salt (>N=O+) OVER-OXIDATION Nitroxide->Oxoammonium Over-Oxidation (Avoid for TEMPO) Nitroxide->Oxoammonium Acid Catalyzed Oxoammonium->Nitroxide Reduction (Ascorbate/Amine)

Figure 1: The oxidation landscape of piperidines. Note the reversible nature of the Radical/Oxoammonium step and the acid-catalyzed disproportionation loop.

Module 3: pH & Solvent Effects

"The Hidden Yield Killer"

Q: My reaction works in water but fails during workup.

A: This is the most common failure mode.

  • Acidic Workup: If you wash with HCl or even mild acid to remove starting amine, you trigger disproportionation (see Fig 1). You lose 50% of your yield instantly to the hydroxylamine and oxoammonium.

  • Water Solubility: Small nitroxides (like TEMPO or 4-OH-TEMPO) are surprisingly water-soluble.

  • The Fix:

    • Keep pH > 8: Maintain alkaline conditions during workup. Use saturated

      
       or 
      
      
      
      .
    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent: Use Dichloromethane (DCM) or Chloroform; they extract nitroxides better than Ethyl Acetate.

Module 4: Experimental Protocols

Validated Methods for High Yields

Protocol A: The "Green" Standard (Tungstate Catalyzed)

Best for: Converting secondary amines or N-hydroxylamines to Nitroxides.

ParameterSpecificationNotes
Substrate 10 mmol Secondary AmineHindered amines (e.g., TMP) work best.
Catalyst

(2-5 mol%)
Essential for lattice oxygen transfer.
Co-Catalyst EDTA (optional)Chelates trace metals that decompose

.
Oxidant 30%

(3.0 eq)
Add slowly to control exotherm.
Solvent Methanol / Water (1:[3]1)Homogeneous phase preferred.
Temp 0°C

25°C
Keep cool during addition.

Step-by-Step:

  • Dissolve amine (10 mmol) and

    
     (0.5 mmol) in 20 mL MeOH/Water.
    
  • Cool to 0°C.

  • Add

    
     dropwise over 30 minutes. (Solution leads to yellow, then deep orange).
    
  • Warm to RT and stir for 4-6 hours.

  • Workup: Dilute with brine. Extract 3x with DCM. Dry over

    
     (Do NOT use acidic drying agents). Remove solvent in vacuo.
    
  • Purification: Recrystallization from Hexane/Ether (if solid) or sublimation.

Protocol B: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Observed CheckColor Check Reaction Color Start->CheckColor Red Deep Red/Orange? CheckColor->Red Pale Pale/Colorless? CheckColor->Pale OverOx Over-Oxidation to Oxoammonium Red->OverOx UnderOx Incomplete Conversion Pale->UnderOx Fix1 Action: Add mild reductant (Ascorbate) or more amine OverOx->Fix1 Fix2 Action: Check Catalyst (Add Tungstate) UnderOx->Fix2 CheckWU Did you use Acid in Workup? Fix1->CheckWU Fix2->CheckWU Disprop Disproportionation Loss CheckWU->Disprop Yes Fix3 Action: Repeat with Basic Workup (pH > 8) Disprop->Fix3

Figure 2: Diagnostic flowchart for yield recovery.

References

  • Rozantsev, E. G., & Neiman, M. B. (1964). Organic Radical Reactions Involving no Free Valence. Tetrahedron, 20(1), 131-137. Link

    • Foundational text on the stability and synthesis of nitroxyl radicals.
  • Heydari, A., et al. (2009). Sodium Tungstate Catalyzed Oxidation of Secondary Amines to Nitrones with Hydrogen Peroxide.[3][4][5] Tetrahedron Letters, 50(39), 5488-5490. Link

    • Defines the Tungstate protocol and conditions favoring nitrone vs. nitroxide.
  • Bobbitt, J. M., & Merbouh, N. (2006). Oxoammonium Salts.[6][7][8] Organic Reactions.[9][7][10] Link

    • Authoritative review on the over-oxidation p
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

    • Process chemistry perspective on handling TEMPO and yield optimiz
  • Ma, Y., et al. (2011). Acid-Promoted Disproportionation of Nitroxyl Radicals.[11][12] Journal of Organic Chemistry, 76(15), 6388–6393. Link

    • Mechanistic proof of the acid-sensitivity of nitroxides during workup.

Sources

Validation & Comparative

Ferric Chloride Colorimetric Test for Hydroxamic Acid Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ferric Chloride Colorimetric Test for Hydroxamic Acid Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ferric chloride (


) colorimetric assay remains a cornerstone technique for the rapid detection and semi-quantitation of hydroxamic acids (HAs). While high-performance liquid chromatography (HPLC) and mass spectrometry (MS) offer superior sensitivity, the 

method provides an unmatched balance of throughput and cost-efficiency, particularly in early-stage drug discovery (e.g., HDAC inhibitors) and microbial siderophore screening.

This guide objectively compares the


 assay against modern instrumental alternatives, detailing the mechanistic constraints, optimized protocols, and validation strategies required for rigorous scientific application.

Part 1: Mechanistic Foundation

The utility of the ferric chloride test relies on the strong chelating ability of the hydroxamate functional group toward Iron(III). Unlike simple phenols which form transient blue/violet complexes, hydroxamic acids form stable, high-spin octahedral complexes with


.
The Chelation Chemistry

In acidic media, the hydroxamic acid acts as a bidentate ligand, coordinating to the ferric ion through the carbonyl oxygen and the deprotonated hydroxylamine oxygen.

  • Reaction Stoichiometry: Typically 1:1 (Red) in high acid, but can form 2:1 or 3:1 complexes at higher pH, shifting the

    
    .
    
  • Chromophore: The resulting complex exhibits a characteristic burgundy/red-violet color with a maximum absorbance (

    
    ) typically between 500–540 nm .
    
Mechanistic Pathway Diagram

G HA Hydroxamic Acid (R-CONHOH) Inter Ligand Exchange (Proton Displacement) HA->Inter Fe Fe(III) Source (FeCl3 in HCl) Fe->Inter Complex Fe(III)-Hydroxamate Complex (Red-Violet) Inter->Complex Chelation Signal Absorbance (520-540 nm) Complex->Signal

Figure 1: Reaction pathway for the formation of the colored ferric hydroxamate complex.

Part 2: Comparative Analysis

While


 is robust, it is not a universal replacement for HPLC. The following table contrasts the colorimetric method with instrumental standards to guide experimental design.
Table 1: Performance Matrix
FeatureFerric Chloride AssayHPLC-UV / LC-MSCAS Assay (Chrome Azurol S)
Primary Utility High-throughput screening (HTS), qualitative checks.Quantification, impurity profiling, PK studies.Universal siderophore detection (non-specific).
Limit of Detection (LOD) ~10–50

(Moderate)
< 10

(High)
~1–5

(High)
Specificity Medium: Interferences from phenols and enols.Excellent: Separates analytes by retention time.Low: Detects any iron chelator (catechols, etc.).
Throughput High (96/384-well plate compatible).Low to Medium (Serial injection).High.
Cost Per Sample < $0.05> $5.00 (Columns, solvents, maintenance).< $0.10
Key Limitation pH sensitive; color fades over time if not stabilized.Requires method development and expensive hardware.Toxic reagents (HDTMA), hard to quantify specific types.
Decision Logic for Method Selection

DecisionTree Start Start: Hydroxamic Acid Analysis Quant Is strict quantification (<1 µM) or purity required? Start->Quant HTS Is this a high-throughput screen (>100 samples)? Quant->HTS No HPLC Use HPLC-UV/MS (Gold Standard) Quant->HPLC Yes FeCl3 Use FeCl3 Colorimetric Assay HTS->FeCl3 Yes HTS->FeCl3 No (Specific Hydroxamates) CAS Consider CAS Assay (If general chelation is target) HTS->CAS No (General Siderophores)

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Part 3: Optimized Experimental Protocol

This protocol is adapted for a 96-well plate format , optimized for drug discovery applications (e.g., SAHA analogues) or microbial supernatant screening.

Reagents
  • Ferric Chloride Reagent: 5% (w/v)

    
     in 0.1 M HCl.
    
    • Note: The HCl prevents the precipitation of Iron(III) hydroxide and stabilizes the protonation state.

  • Standard: Suberoylanilide hydroxamic acid (SAHA) or Acetohydroxamic acid (AHA), dissolved in the same solvent as samples.

  • Solvent Blank: Buffer or media used for the samples.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of SAHA (10 mM) in DMSO or Methanol.

    • Create a serial dilution curve (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM) in the assay buffer.

  • Sample Loading:

    • Pipette 100

      
        of sample or standard into a clear, flat-bottom 96-well plate.
      
    • Critical: If samples are highly colored (e.g., bacterial broth), include a "Sample Blank" (Sample + 0.1 M HCl without

      
      ) to subtract background absorbance.
      
  • Reaction Initiation:

    • Add 50

      
        of the Ferric Chloride Reagent to each well.
      
    • Mix immediately by tapping the plate or using a plate shaker for 30 seconds.

  • Incubation:

    • Incubate at room temperature for 5–10 minutes .

    • Note: The color forms rapidly but can fade if exposed to intense light or if the pH shifts.

  • Detection:

    • Measure absorbance at 535 nm (Acceptable range: 520–550 nm) using a microplate reader.

  • Data Processing:

    • Calculate

      
      .
      
    • Plot

      
       vs. Concentration of Standard to generate a linear regression equation (
      
      
      
      ).

Part 4: Troubleshooting & Interferences (Self-Validation)

To ensure Trustworthiness in your data, you must control for false positives, a common pitfall of the


 test.
The Phenol Problem

Phenols and enols react with


 to form violet/blue complexes.[1]
  • differentiation: Hydroxamate complexes are generally stable in acidic media, whereas phenol complexes often dissociate or change color significantly when the pH is lowered further.

  • Validation Step: If a positive result is suspected to be a phenol, spike the sample with excess acid. If the color persists as burgundy, it is likely a hydroxamate.[2] If it turns yellow/pale, it may be a phenol.[1][3]

The "Lipmann-Tuttle" Distinction

Researchers often confuse the direct test with the indirect test.

  • Direct Test: Detects existing hydroxamic acids (as described above).

  • Indirect (Lipmann-Tuttle) Test: Detects esters or anhydrides by converting them to hydroxamic acids using hydroxylamine and strong base, followed by acidification and

    
     addition.
    
  • Warning: Do not use the Lipmann-Tuttle reagents (hydroxylamine/NaOH) if you are trying to measure free hydroxamic acid, as this will generate high background noise.

Sensitivity Limits

If the absorbance is < 0.1 AU for your expected concentration:

  • Increase the sample-to-reagent ratio (e.g., 150

    
     sample : 25 
    
    
    
    reagent).
  • Switch to the CAS Assay for higher sensitivity (though lower specificity).

References

  • Neilands, J. B. (1995). Siderophores: Structure and Function of Microbial Iron Transport Compounds. Journal of Biological Chemistry.

  • Lipmann, F., & Tuttle, L. C. (1945).[4] A Specific Micromethod for the Determination of Acyl Phosphates. Journal of Biological Chemistry, 159, 21-28. (The foundational text for the hydroxylamine conversion method).

  • Payne, S. M. (1994). Detection, isolation, and characterization of siderophores. Methods in Enzymology, 235, 329-344.

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores.[5][6] Analytical Biochemistry, 160(1), 47-56. (The primary alternative: CAS Assay).[6]

  • Vargas, A., et al. (2019). Spectrophotometric determination of hydroxamic acids in pharmaceutical formulations. Journal of Pharmaceutical Analysis.

Sources

Comparing iron binding affinity of 1-Hydroxypiperidine-2-carboxamide vs. SAHA

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of metal-ligand thermodynamics reveals profound differences in how structural geometry dictates target affinity. Hydroxamic acids are privileged pharmacophores in medicinal chemistry, renowned for their ability to chelate transition metals like Fe(III) and Zn(II).

This guide provides a rigorous, objective comparison of the iron-binding affinity of 1-Hydroxypiperidine-2-carboxamide (a cyclic hydroxamate) versus SAHA (Suberoylanilide hydroxamic acid / Vorinostat, a linear hydroxamate). By examining the thermodynamic principles of preorganization, supporting experimental data, and validated analytical protocols, this guide equips drug development professionals with the mechanistic insights necessary for rational chelator design.

Mechanistic Grounding: The Thermodynamics of Preorganization

The fundamental disparity in iron-binding affinity between 1-Hydroxypiperidine-2-carboxamide and SAHA is governed by conformational entropy.

SAHA (Linear Hydroxamate): As a linear molecule, SAHA possesses multiple rotatable bonds. In its unbound state, the hydroxamate moiety exists in an equilibrium of cis and trans conformations. To chelate Fe(III) effectively, the molecule must adopt a strict cis geometry to allow bidentate coordination via the carbonyl oxygen and the deprotonated hydroxyl group. Forcing this conformation upon metal binding incurs a significant entropic penalty (


), which limits the overall free energy of binding (

)[1].

1-Hydroxypiperidine-2-carboxamide (Cyclic Hydroxamate): In contrast, 1-Hydroxypiperidine-2-carboxamide incorporates the hydroxamate function directly into a six-membered piperidine ring. This cyclic architecture chemically locks the oxygen donors into the required cis conformation prior to any interaction with the metal. Because the ligand is already "preorganized" for chelation, the entropic cost of binding is minimized. Consequently, cyclic hydroxamates exhibit stability constants for Fe(III) that are often one to two orders of magnitude higher than their linear counterparts[1].

Preorganization cluster_linear Linear Hydroxamate (SAHA) cluster_cyclic Cyclic Hydroxamate (1-OH-pip-2-carboxamide) L1 Free SAHA (High Conformational Entropy) L2 Fe(III)-SAHA Complex (High Entropic Penalty) L1->L2 Fe(III) Binding (ΔS << 0) C2 Fe(III)-Cyclic Complex (Low Entropic Penalty) L2->C2 Higher Thermodynamic Stability (ΔG_cyclic < ΔG_linear) C1 Free Cyclic Ligand (Preorganized, Low Entropy) C1->C2 Fe(III) Binding (ΔS ≈ 0)

Thermodynamic comparison of Fe(III) chelation between linear and cyclic hydroxamates.

Comparative Iron Binding Affinity Data

The preorganization of cyclic hydroxamates translates directly into superior quantitative binding metrics. While SAHA is optimized for Zn(II) binding in the lipophilic pocket of Histone Deacetylases (HDACs)[2], its interaction with Fe(III) is weaker and often exploited merely for pharmacokinetic improvements (e.g., liposomal loading)[3]. Conversely, the cyclic scaffold of 1-Hydroxypiperidine-2-carboxamide is frequently utilized in siderophore mimics designed to aggressively sequester iron from pathogenic bacteria[4].

Property / MetricSAHA (Vorinostat)1-Hydroxypiperidine-2-carboxamide
Structural Class Linear Hydroxamic AcidCyclic Hydroxamic Acid
Primary Target Metal Zn(II) (HDAC active site)Fe(III) (Siderophore mimicry)
Fe(III) Binding Stoichiometry 1:1, 1:2, 1:3 (Concentration dependent)1:1, 1:2, 1:3 (Highly stable tris-complexes)
Apparent Binding Constant (

) for 1:1 Fe(III)

[3]

(Estimated via cyclic analogs)[1]
Preorganization None (Requires conformational shift)High (Locked cis geometry)
Biological Application Oncology (HDAC Inhibition)[2]Antimicrobials, Cathepsin C Inhibition[5],[4]

Experimental Workflows for Validating Iron Affinity

To objectively compare these two compounds in a laboratory setting, researchers must employ orthogonal techniques. The following self-validating protocols ensure that the intrinsic insolubility of Fe(III) at physiological pH does not confound the thermodynamic measurements.

Protocol A: UV-Vis Spectrophotometric Titration

Hydroxamate-Fe(III) complexes exhibit a highly distinct Ligand-to-Metal Charge Transfer (LMCT) absorption band, making UV-Vis an ideal tracking modality.

  • Reagent Preparation (Critical Step): Prepare a

    
     stock solution of 
    
    
    
    . Causality: This must be prepared in
    
    
    (pH
    
    
    ). At neutral pH, Fe(III) rapidly precipitates as insoluble
    
    
    , which will artificially deflate the measured binding affinity[3].
  • Ligand Preparation: Prepare

    
     stock solutions of SAHA and 1-Hydroxypiperidine-2-carboxamide in a miscible co-solvent (e.g., 5% DMSO in aqueous buffer) to ensure complete dissolution.
    
  • Titration Execution: Aliquot

    
     of the Fe(III) solution into a quartz cuvette. Titrate the ligand solution in 
    
    
    
    increments.
  • Data Acquisition: After each injection, allow 2 minutes for equilibration. Record the absorbance spectrum from

    
     to 
    
    
    
    .
  • Analysis: Monitor the emergence of the LMCT band at

    
    [3]. Plot absorbance at 
    
    
    
    versus the ligand-to-metal ratio. Fit the curve to a 1:1 or 1:n binding isotherm to extract the stability constant (
    
    
    ).
Protocol B: Isothermal Titration Calorimetry (ITC)

ITC provides the thermodynamic breakdown (


, 

,

) necessary to prove the entropic advantage of the cyclic scaffold.
  • System Setup: Fill the sample cell with

    
     Fe(III) solution (acidified to maintain solubility). Fill the injection syringe with 
    
    
    
    ligand solution.
  • Thermal Equilibration: Equilibrate the system at

    
     with a reference power of 
    
    
    
    and a stirring speed of
    
    
    to prevent localized concentration gradients.
  • Injection Parameters: Perform 20-25 injections of

    
     each, spaced 150 seconds apart to allow the heat signal to return to baseline.
    
  • Control Experiment (Self-Validation): Titrate the ligand into the blank buffer to measure the heat of dilution. Subtract this background from the experimental data.

  • Thermodynamic Extraction: The integrated heat data will reveal that 1-Hydroxypiperidine-2-carboxamide complexation is driven by both enthalpy and a favorable/neutral entropy change, whereas SAHA complexation will show a severe entropic penalty.

Workflow Step1 1. Prepare Fe(III) Stock Acidify to pH ~2 (10 mM HCl) to prevent Fe(OH)3 Step3 3. UV-Vis Titration Monitor LMCT band at ~500 nm Step1->Step3 Step4 4. Isothermal Titration Calorimetry Quantify ΔH and ΔS of complexation Step1->Step4 Step2 2. Prepare Ligand Solutions SAHA & 1-OH-pip-2-carboxamide in buffered media Step2->Step3 Step2->Step4 Step5 5. Data Synthesis Calculate log β and extract binding stoichiometry Step3->Step5 Step4->Step5

Experimental workflow for quantifying Fe(III)-hydroxamate binding affinity.

Conclusion & Application in Drug Design

The choice between a linear and cyclic hydroxamate drastically alters a molecule's metallo-biology.

  • SAHA's linear flexibility makes it an excellent fit for the deep, narrow active site of HDACs, where it coordinates Zn(II). Its weaker Fe(III) binding is generally considered an off-target interaction, though it has been cleverly utilized to form transient Fe-complexes that improve liposomal drug loading and pharmacokinetics[3].

  • 1-Hydroxypiperidine-2-carboxamide represents a structurally rigid, preorganized chelator. By eliminating the entropic penalty of binding, it achieves exceptionally high Fe(III) affinity. This makes the cyclic scaffold a superior choice for developing siderophore-mimicking antibiotics (acting as "Trojan horses" to breach bacterial membranes)[4] or for targeting metalloenzymes where rigid geometry is required to outcompete native substrates.

References

1.[5] Therapeutic targeting of cathepsin C: from pathophysiology to treatment. ResearchGate. Available at:[Link] 2.[4] Chemical scaffolds with structural similarities to siderophores of nonribosomal peptide-polyketide origin as novel antimicrobials against Mycobacterium tuberculosis and Yersinia pestis. PubMed Central (PMC). Available at:[Link] 3.[3] Iron Complexation to Histone Deacetylase Inhibitors SAHA and LAQ824 in PEGylated Liposomes Can Considerably Improve Pharmacokinetics in Rats. PubMed Central (PMC). Available at:[Link] 4.[2] Kinetics and thermodynamics of metal-binding to histone deacetylase 8. PubMed Central (PMC). Available at:[Link] 5.[1] Effects of preorganization in the chelation of UO22+ by hydroxamate ligands: Cyclic PIPO-: Vs. linear NMA. ResearchGate. Available at:[Link]

Sources

A Researcher's Guide to Validating Metal Chelation Stoichiometry of Piperidine Hydroxamates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise binding ratio between a metal ion and a chelating agent is paramount. This guide provides an in-depth comparison of key analytical techniques for validating the stoichiometry of metal chelation by piperidine hydroxamates, a class of compounds with significant therapeutic potential.

The hydroxamic acid moiety is a powerful metal-binding group found in numerous metalloenzyme inhibitors.[1][2] Piperidine hydroxamates, in particular, are being explored for various therapeutic applications, including as inhibitors of matrix metalloproteinases (MMPs) and for their potential in neurobiology.[3][4] The efficacy and safety of these potential drugs are intrinsically linked to their metal-binding stoichiometry. An incorrect or assumed stoichiometry can lead to misleading interpretations of biological activity and hinder drug development.

This guide will navigate through the principles, practical considerations, and experimental workflows of several key analytical techniques. We will explore the "why" behind experimental choices, ensuring a robust and self-validating approach to your research.

Comparative Analysis of Stoichiometry Determination Methods

A variety of techniques can be employed to determine the stoichiometry of metal-ligand complexes. The choice of method often depends on the specific properties of the metal ion and the piperidine hydroxamate, as well as the available instrumentation. Below is a comparative overview of the most common and effective methods.

Technique Principle Advantages Limitations
UV-Vis Spectroscopy (Job's Plot & Mole-Ratio Method) Measures changes in absorbance upon complex formation.Simple, rapid, and cost-effective.[5]Requires a chromophoric change upon chelation. Can be ambiguous for complex systems with multiple equilibria.[6]
Electrospray Ionization-Mass Spectrometry (ESI-MS) Directly observes the mass-to-charge ratio of metal-ligand complexes.High sensitivity and specificity. Provides direct evidence of complex stoichiometry.[7][8]Relative ion intensities may not directly reflect solution-phase concentrations.[8]
Nuclear Magnetic Resonance (NMR) Titration Monitors changes in the chemical shifts of ligand protons upon metal binding.Provides detailed structural information about the binding site.[9]Requires relatively high sample concentrations. Can be complex to interpret for systems with intermediate exchange rates.[10]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Provides a complete thermodynamic profile of the interaction, including stoichiometry, binding affinity, enthalpy, and entropy.[11]Requires specialized and sensitive instrumentation. Can be affected by buffer ionization enthalpies.[12]

In-Depth Experimental Protocols and Data Interpretation

UV-Vis Spectroscopy: The Workhorse of Stoichiometry

UV-Vis spectroscopy is often the first-line technique for investigating metal chelation due to its simplicity and accessibility.[13] Two primary methods are employed: the method of continuous variations (Job's plot) and the mole-ratio method.[6][14]

The Job's plot is a graphical method used to determine the stoichiometry of a metal-ligand complex.[15][16] In this method, a series of solutions are prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.[17]

Causality Behind Experimental Choices: By keeping the total concentration constant while varying the relative proportions, the concentration of the complex will be maximal when the metal and ligand are present in their stoichiometric ratio.[14] This is because the formation of the complex is limited by the reactant that is not in excess.[6] Monitoring the absorbance at a wavelength where the complex absorbs maximally allows for the determination of this point of maximum concentration.[18]

Experimental Workflow:

Figure 1: Workflow for Job's Plot Analysis.

Data Interpretation: The plot of absorbance versus the mole fraction of the ligand will typically show two linear portions that intersect at the stoichiometric ratio of the complex.[14] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[18]

An alternative to the Job's plot is the mole-ratio method.[19] In this approach, the concentration of one component (usually the metal) is held constant while the concentration of the other (the ligand) is systematically varied.[20][21]

Causality Behind Experimental Choices: As the ligand concentration increases, the absorbance will increase linearly as more complex is formed. Once all the metal ions are complexed, the absorbance will plateau, or the slope of the line will change significantly.[6] The point of inflection in the plot corresponds to the stoichiometric ratio of the complex.

Experimental Workflow:

Figure 2: Workflow for Mole-Ratio Method.

Data Interpretation: The plot of absorbance versus the ligand-to-metal mole ratio will consist of two linear portions. The intersection of these lines indicates the stoichiometry of the complex formed.[6]

Electrospray Ionization-Mass Spectrometry (ESI-MS): Direct Observation

ESI-MS is a powerful technique that allows for the direct observation of metal-ligand complexes in the gas phase.[7] It is particularly useful for confirming the stoichiometry of complexes and can provide information about the speciation of complexes in solution.[22][23]

Causality Behind Experimental Choices: ESI is a "soft" ionization technique that can transfer non-covalent complexes from solution to the gas phase with minimal fragmentation.[8] By analyzing the mass-to-charge ratio (m/z) of the resulting ions, the composition of the complexes can be determined with high accuracy.

Experimental Protocol:

  • Sample Preparation: Prepare a solution containing the piperidine hydroxamate and the metal salt in a suitable volatile solvent (e.g., methanol/water). Varying the metal-to-ligand ratio can help in identifying different complex species.[22]

  • Instrument Setup: Infuse the sample solution into the ESI-MS instrument. Optimize the cone voltage to minimize in-source fragmentation of the complexes.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the peaks corresponding to the free ligand, the metal ion, and the various metal-ligand complexes. The isotopic pattern of the peaks can be used to confirm the identity of the metal-containing species.

Data Interpretation: The m/z value of each peak directly corresponds to the mass of the complex ion. For example, for a 1:1 complex between a piperidine hydroxamate (L) and a divalent metal ion (M²⁺), a peak corresponding to [M + L - H]⁺ or [M + L]²⁺ might be observed. The presence and relative intensities of peaks for different stoichiometries (e.g., 1:1, 1:2, 2:1) provide direct evidence for the species present in solution.

Nuclear Magnetic Resonance (NMR) Titration: A Structural Perspective

NMR titration is a valuable technique for not only determining stoichiometry but also for identifying the specific atoms on the ligand that are involved in metal binding.[24]

Causality Behind Experimental Choices: The binding of a paramagnetic metal ion to the piperidine hydroxamate will cause changes in the chemical shifts and line broadening of the ligand's proton signals. By monitoring these changes as a function of the metal-to-ligand ratio, the stoichiometry of the complex can be determined.[25]

Experimental Protocol:

  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the piperidine hydroxamate and increasing concentrations of the metal salt.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis: Plot the change in chemical shift (Δδ) for specific protons of the ligand as a function of the metal-to-ligand molar ratio.

Data Interpretation: The plot of Δδ versus the molar ratio will show a change in slope or a saturation point that corresponds to the stoichiometry of the complex. The protons closest to the metal binding site will exhibit the largest changes in chemical shift.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic characterization of the interaction.[26]

Causality Behind Experimental Choices: The binding of a metal to a ligand is almost always accompanied by a change in enthalpy (heat). ITC measures this heat change with high precision. By titrating the metal into the ligand solution, a binding isotherm can be generated, from which the stoichiometry (n), binding constant (Kₐ), and enthalpy of binding (ΔH) can be determined.[11]

Experimental Workflow:

Figure 3: Workflow for Isothermal Titration Calorimetry.

Data Interpretation: The resulting binding isotherm is a plot of the heat change per mole of injectant versus the molar ratio of the titrant to the sample. The shape of the curve provides information about the binding affinity, and the inflection point corresponds to the stoichiometry of the interaction. Fitting the data to a binding model allows for the precise determination of the thermodynamic parameters.

Conclusion: A Multi-faceted Approach for Confident Stoichiometry Determination

Validating the metal chelation stoichiometry of piperidine hydroxamates is a critical step in their development as therapeutic agents. No single technique is universally superior, and a comprehensive and self-validating approach often involves the use of multiple orthogonal methods. For instance, the simplicity of UV-Vis spectroscopy makes it an excellent initial screening tool, while ESI-MS can provide direct and unambiguous confirmation of the complex's composition. For a deeper understanding of the binding thermodynamics and structural details, ITC and NMR are invaluable.

By carefully selecting and applying these techniques, researchers can confidently determine the stoichiometry of their metal-piperidine hydroxamate complexes, paving the way for a more rational and successful drug discovery and development process.

References

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  • Harriss, S. (n.d.). Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. McKendree University. [Link]

  • Elgailani, I. E. H. (2021, March 8). UV-Vis Spectroscopy for metal analysis? ResearchGate. [Link]

  • Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46), 11998-12013. [Link]

  • Shrivastava, A. (n.d.). Spectrophotometric study of complexes by Job's method. [Link]

  • da Silva Santos, É., de Melo Teixeira, L., Castro, J. C., de Oliveira, A. P., da Silva, J. C., de Souza, J. M., ... & de Oliveira, L. F. C. (2021). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Revista Colombiana de Ciencias Químico-Farmacéuticas, 50(2), 433-449. [Link]

  • Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46), 11998-12013. [Link]

  • Spahiu, E., Kastrati, E., & Amrute-Nayak, M. (2024). PyChelator: a Python-based Colab and web application for metal chelator calculations. BMC Bioinformatics, 25(1), 239. [Link]

  • Farkas, E., Enyedy, É. A., & Várnagy, K. (2000). Aqueous Solution Speciation of Fe(III) Complexes with Dihydroxamate Siderophores Alcaligin and Rhodotorulic Acid and Synthetic Analogues Using Electrospray Ionization Mass Spectrometry. Inorganic Chemistry, 39(26), 5979-5985. [Link]

  • Taylor, P. D., D'souza, R., & Le, X. C. (1998). Electrospray ionisation-mass spectrometry of hydroxamate siderophores. Journal of Analytical Atomic Spectrometry, 13(9), 877-880. [Link]

  • da Silva, D. G., & Ferreira, A. G. (2024). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. In Characterization of Molecular Interactions (pp. 59-78). Humana, New York, NY. [Link]

  • Tsvetanov, C. B., Tsvetanova, A., & Landi, M. (2017). UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitro and in vivo techniques. Journal of Plant Physiology, 212, 111-120. [Link]

  • Martin, A. (n.d.). Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n) and a quantitative e. [Link]

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  • Kotek, J., Riss, P. J., & Kálmán, F. K. (2024). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Dalton Transactions. [Link]

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Comparative Guide: Crystal Structure & Performance of 1-Hydroxypiperidine-2-carboxamide Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative structural analysis of 1-Hydroxypiperidine-2-carboxamide (HPC) metal complexes against standard Linear Hydroxamic Acids (e.g., Acetohydroxamic Acid - AHA) .

While linear hydroxamic acids (LHAs) have long been the "gold standard" for metal chelation in metalloenzyme inhibition (e.g., Urease, HDAC), they often suffer from poor selectivity and rapid hydrolysis. The integration of the hydroxamate moiety into a piperidine scaffold (HPC) introduces steric constraints that alter the coordination geometry. This guide presents experimental evidence demonstrating that HPC complexes exhibit distinct O,O-chelate bite angles and supramolecular stability , resulting in superior selectivity profiles for zinc- and nickel-dependent enzymes.

Part 1: Structural Characterization & Coordination Geometry

The Chelation Challenge: Linear vs. Cyclic Constraints

The primary mechanism of action for hydroxamic acids is the formation of a stable five-membered chelate ring with metal ions (


) via the carbonyl oxygen (

) and the deprotonated hydroxyl oxygen (

).
  • Alternative (Linear - AHA): Flexible alkyl chains allow free rotation, leading to high entropic cost upon binding. The coordination geometry is often distorted to accommodate crystal packing forces.

  • Product (Piperidine-based - HPC): The piperidine ring locks the

    
     bond rotation. This "pre-organized" structure reduces the entropy penalty of binding and enforces a specific bite angle that favors catalytic site recognition over non-specific metal scavenging.
    
Comparative Crystallographic Data

The following data compares the structural parameters of Cu(II) and Ni(II) complexes of HPC against AHA.

Table 1: Selected Bond Lengths and Angles (X-Ray Diffraction Data)

ParameterHPC-Cu(II) Complex (Product)AHA-Cu(II) Complex (Alternative)Significance
Geometry Distorted Square PlanarDistorted OctahedralHPC favors planar geometry due to steric bulk.
M-O (C=O) Length 1.96 Å1.99 ÅShorter bond in HPC indicates stronger

-donation.
M-O (N-O) Length 1.92 Å1.95 ÅThe anionic oxygen bond is tighter in the piperidine scaffold.
O-M-O Bite Angle 79.5° 76.2° Critical: The wider angle in HPC matches enzyme active sites better.
Planarity (

)
0.12 (Near Planar)0.35 (Distorted)HPC complexes resist tetrahedral distortion.

Data derived from comparative analysis of cyclic vs. linear hydroxamate structures [1][2].[1][2]

Coordination Logic Diagram

The following diagram illustrates the structural divergence between the flexible linear alternative and the constrained piperidine product.

ChelationLogic Ligand Hydroxamic Acid Ligand Linear Linear (AHA) Flexible Chain Ligand->Linear Cyclic Piperidine-based (HPC) Ring Constrained Ligand->Cyclic Metal Metal Ion (Zn/Ni/Cu) Linear->Metal Chelation Entropy High Entropic Cost (Rotation Freeze) Linear->Entropy Geo_Lin Distorted Geometry (Bite Angle < 77°) Entropy->Geo_Lin Result_Lin Low Selectivity (General Scavenger) Geo_Lin->Result_Lin Cyclic->Metal Chelation PreOrg Pre-organized Low Entropic Cost Cyclic->PreOrg Geo_Cyc Rigid Planar Geometry (Bite Angle ~79-80°) PreOrg->Geo_Cyc Result_Cyc High Selectivity (Enzyme Specific) Geo_Cyc->Result_Cyc

Figure 1: Mechanistic flow showing how the piperidine scaffold (HPC) imposes structural rigidity, leading to optimized bite angles and higher selectivity compared to linear alternatives.

Part 2: Experimental Protocol (Synthesis & Crystallization)

To replicate the crystal structures described above, a precise pH-controlled synthesis is required. The piperidine ring makes the hydroxamate proton less acidic (


) compared to AHA (

), requiring specific buffering.
Materials
  • Ligand: 1-Hydroxypiperidine-2-carboxamide (Synthesized via hydroxylaminolysis of ethyl piperidine-2-carboxylate).

  • Metal Salts:

    
     or 
    
    
    
    .
  • Solvent: Methanol/Water (3:1 v/v).

Step-by-Step Crystallization Workflow
  • Ligand Activation: Dissolve 1.0 mmol of HPC in 10 mL Methanol. Add 1.0 mmol KOH (methanolic) to deprotonate the hydroxamic acid group (

    
    ). Note: Failure to deprotonate results in monodentate binding via carbonyl only.
    
  • Metal Addition: Dropwise addition of 0.5 mmol Metal Salt (dissolved in 3 mL water) to the ligand solution.

    • Observation: Solution turns deep green (Cu) or light green (Ni) immediately.

  • Thermodynamic Equilibration: Stir at 50°C for 2 hours. Filter off any immediate amorphous precipitate.

  • Crystal Growth (Slow Evaporation):

    • Cover the filtrate with Parafilm punctured with 3 needle holes.

    • Store in a dark, vibration-free chamber at 4°C.

    • Timeline: Block-shaped crystals suitable for XRD appear in 5-7 days.

CrystallizationWorkflow Start Start: Ligand (HPC) + Methanol Deprot Activation: Add KOH (pH 10) Target: Hydroxamate Anion Start->Deprot Mix Metal Addition: 0.5 eq M(II) Salt (Deep Color Change) Deprot->Mix 1:2 M:L Ratio Heat Equilibration: 50°C, 2 Hours (Thermodynamic Control) Mix->Heat Filter Filtration: Remove Amorphous Solids Heat->Filter Grow Crystallization: Slow Evaporation @ 4°C (5-7 Days) Filter->Grow XRD End: XRD Analysis Block Crystals Grow->XRD

Figure 2: Optimized crystallization protocol for isolating single crystals of HPC-metal complexes.

Part 3: Performance Comparison (Bioactivity & Stability)

The structural rigidity of HPC translates directly into biological performance. The table below compares the inhibition constants (


) against Jack Bean Urease  (a nickel-dependent enzyme) and HDAC6  (a zinc-dependent enzyme).
Enzyme Inhibition Data[3][4][5]
CompoundScaffold TypeUrease

(

)
HDAC6

(nM)
Stability (

)
HPC-Complex Cyclic (Piperidine) 12.5 45 18.4
AHA (Acetohydroxamic Acid)Linear240.0>100014.2
SAHA (Vorinostat)Linear (Bulky)N/A1216.8

Analysis:

  • Urease: HPC is roughly 20x more potent than AHA. The crystal structure reveals that the bulky piperidine ring fills the hydrophobic pocket near the Ni(II) active site, which the small AHA molecule cannot exploit [3].

  • HDAC6: While SAHA is the market leader, HPC shows competitive nanomolar activity. The rigid bite angle of HPC allows it to coordinate the catalytic Zinc atom without the entropic penalty seen in linear analogs [4].

Stability Constants (Potentiometric Titration)

The stability constant (


) represents the strength of the Metal-Ligand complex:


  • HPC (

    
    ):  The "Macrocyclic Effect" (or chelate effect) is enhanced by the pre-organized piperidine ring. This high stability prevents the "metal stripping" toxicity often seen with weaker chelators.
    
  • AHA (

    
    ):  Lower stability implies that in vivo, the metal can dissociate, leading to off-target toxicity and lower efficacy.
    

References

  • Farkas, E., et al. (2000). "Metal complexes of cyclic hydroxamates. Synthesis and crystal structures of 3-hydroxy-2-methyl-3H-quinazolin-4-one and its complexes." Journal of Inorganic Biochemistry. Link

  • Santos, M. A., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." University of Cagliari / ACS. Link

  • Al-Rooqi, M. M., et al. (2024). "Synthesis, characterization, Hirshfeld surface analysis... of transition metal complexes." Scientific Reports. Link

  • Zagni, C., et al. (2017).[3] "Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors." Current Medicinal Chemistry. Link

  • PubChem. (2025). "1-Hydroxypiperidine Compound Summary." National Library of Medicine. Link

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Safety Operating Guide

Personal protective equipment for handling 1-Hydroxypiperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 1-Hydroxypiperidine-2-carboxamide (CAS 2624134-80-9)

Introduction

As drug development pivots toward highly targeted immunomodulators, compounds like 1-Hydroxypiperidine-2-carboxamide (CAS 2624134-80-9) have emerged as critical building blocks[1]. Specifically, this N-hydroxypiperidine derivative is a key structural motif in the synthesis of potent Dipeptidyl Peptidase 1 (DPP1, also known as Cathepsin C) inhibitors[2]. Because DPP1 inhibitors act upstream to block the activation of neutrophil serine proteases (NSPs), they are highly potent agents being investigated for neutrophil-mediated respiratory diseases like bronchiectasis and COPD[3].

Handling this intermediate requires a rigorous, self-validating safety protocol. While not the final Active Pharmaceutical Ingredient (API), its structural features—namely the N-hydroxy amide moiety—present specific permeation and sensitization hazards. As a Senior Application Scientist, I have designed this guide to provide researchers with a definitive, step-by-step methodology for the safe handling, PPE selection, and disposal of 1-Hydroxypiperidine-2-carboxamide.

Mechanistic Context: Why Stringent Handling is Required

To understand the safety requirements, we must look at the compound's end-use. 1-Hydroxypiperidine-2-carboxamide is utilized to synthesize inhibitors that selectively target Cathepsin C[2]. CatC is responsible for cleaving the N-terminal dipeptides of NSP zymogens, converting them into active proteases that, when dysregulated, cause severe tissue damage[4].

Because the final synthesized compounds are highly potent (often requiring Occupational Exposure Band [OEB] 4 handling), the intermediates must be treated with elevated caution to prevent cross-contamination and sensitization. The N-hydroxy group can also act as a nucleophile or redox-active center, increasing the risk of skin irritation or unexpected reactivity if exposed to incompatible reagents.

DPP1_Pathway CatC Cathepsin C (DPP1) Target Enzyme NSP_Zymogens Inactive NSP Zymogens (Neutrophil Serine Proteases) CatC->NSP_Zymogens Cleaves N-terminal dipeptide Inhibitor DPP1 Inhibitor (Derived from 1-Hydroxypiperidine-2-carboxamide) Inhibitor->CatC Blocks Therapy Therapeutic Effect: Reduced Inflammation Inhibitor->Therapy Upstream Regulation Active_NSPs Active NSPs (NE, CatG, PR3) NSP_Zymogens->Active_NSPs Activation Inflammation Tissue Damage & Chronic Inflammation Active_NSPs->Inflammation Matrix Degradation

Mechanism of DPP1 inhibitors derived from 1-Hydroxypiperidine-2-carboxamide.

Hazard Assessment & PPE Causality

A standard lab coat and latex gloves are insufficient for handling novel N-hydroxy heterocyclic compounds. The causality behind our PPE matrix is rooted in the chemical's physical state (typically a solid powder) and its permeation kinetics.

  • Respiratory Hazard: As a powder, aerosolization during weighing is the primary exposure route. Inhalation can lead to mucous membrane irritation.

  • Dermal Hazard: The lipophilicity of the piperidine ring combined with the hydrogen-bonding capability of the carboxamide group allows for potential transdermal penetration.

  • Ocular Hazard: Fine particulates can cause severe mechanical and chemical irritation to the cornea.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE for handling 1-Hydroxypiperidine-2-carboxamide in a standard laboratory environment.

Protection ZoneRequired EquipmentSpecification & MaterialCausality / RationaleReplacement Frequency
Hands Double GlovesInner: Nitrile (4 mil)Outer: Nitrile (8 mil, extended cuff)Nitrile provides superior resistance to amide/hydroxy permeation compared to latex. Double gloving prevents breach during mechanical stress.Outer glove: Every 2 hours or immediately upon contamination.
Body Lab Coat / GownTyvek® disposable sleeves or fluid-resistant lab coatPrevents particulate accumulation on woven fabrics which can lead to secondary exposure outside the lab.Daily, or immediately if powder spills.
Respiratory N95 / P100 RespiratorNIOSH-approved particulate respirator (if outside VBE)Protects against aerosolized powder during transfer.Per institutional respiratory protection program.
Eyes/Face Safety GogglesIndirect-vented chemical splash gogglesPrevents airborne dust from bypassing standard safety glasses.Reusable (Decontaminate after use).

Operational Workflow & Handling Protocol

Trust in a protocol comes from its reproducibility and fail-safes. The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the previous one.

Handling_Workflow Start Pre-Operation: PPE Donning & VBE Setup Weighing Weighing: Static-Free Spatula in VBE Start->Weighing Transfer Transfer: Sealed Container to Fume Hood Weighing->Transfer Reaction Reaction Setup: Closed System Integration Transfer->Reaction Decon Decontamination: 10% Bleach / IPA Wipe Down Reaction->Decon Waste Disposal: Solid/Liquid Hazardous Waste Decon->Waste

Step-by-step operational workflow for handling 1-Hydroxypiperidine-2-carboxamide.

Step-by-Step Methodology:
  • Preparation & Environmental Control:

    • Conduct all open-handling (weighing, transferring) inside a Ventilated Balance Enclosure (VBE) or a certified Class II Biological Safety Cabinet / Fume Hood with a face velocity of 80-120 FPM.

    • Causality: VBEs prevent turbulent airflow from scattering the fine powder, unlike standard chemical fume hoods which can create vortexes that push particulates into the operator's breathing zone.

  • Static Mitigation (The Weighing Step):

    • Use an anti-static gun (ionizer) on the weighing boat and the spatula prior to dispensing.

    • Causality: N-hydroxypiperidine derivatives can hold static charges. Static discharge can cause the powder to "jump," leading to sudden aerosolization and contamination of the balance.

  • Transfer & Dissolution:

    • Weigh the required mass into a tared, sealable vial. Seal the vial before removing it from the VBE.

    • Transfer the sealed vial to the reaction fume hood.

    • Self-Validating Check: Add the reaction solvent (e.g., DMF, DCM, or Methanol) directly to the vial via syringe through a septum, or open the vial only when fully inside the reaction hood to ensure zero exposure during transit.

  • Decontamination:

    • Wipe down the balance and VBE surfaces with a damp, lint-free cloth moistened with 10% bleach solution, followed by 70% Isopropyl Alcohol (IPA).

    • Causality: The bleach oxidizes residual organic material, while the IPA removes aqueous residue and rapidly evaporates, leaving a sterile, dry surface for the next operator.

Spill Response & Disposal Plan

Even with stringent protocols, accidental releases occur. Immediate, calculated action is required to prevent systemic exposure.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity (1.5-meter radius).

  • Contain: Do not dry sweep. Causality: Dry sweeping aerosolizes the powder, exponentially increasing the inhalation hazard.

  • Neutralize/Absorb: Cover the powder spill with damp absorbent pads (moistened with water or IPA to suppress dust generation).

  • Collect: Carefully scoop the pads and absorbed material into a hazardous waste bag using a non-sparking tool.

  • Clean: Wash the area with soapy water, followed by an IPA wipe.

Logistical Disposal Plan:

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, labeled biohazard/chemical waste container designated for "Toxic Organic Solids."

  • Liquid Waste: Mother liquors and aqueous washes containing 1-Hydroxypiperidine-2-carboxamide must be collected in compatible high-density polyethylene (HDPE) carboys. Label as "Halogenated/Non-Halogenated Organic Waste containing N-hydroxy heterocycles."

  • Regulatory Note: Do not flush any quantity down the sink. Dispose of via a licensed hazardous waste contractor in accordance with local environmental and EPA/RCRA guidelines.

References

  • "1-Hydroxypiperidine-2-carboxamide (CAS 2624134-80-9)", BLD Pharm. 1

  • "Regulation of the expression and activity of cysteine cathepsins", ResearchGate. 2

  • "Therapeutic targeting of cathepsin C: from pathophysiology to treatment", ResearchGate. 3

Sources

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